Nnc 92-1687
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H12N2O3S |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C15H12N2O3S/c18-12-6-5-9(7-13(12)19)14(20)8-21-15-16-10-3-1-2-4-11(10)17-15/h1-7,18-19H,8H2,(H,16,17) |
InChI Key |
NVYSVDRYESXWBD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of a New Class of Glucagon Receptor Antagonists: The Mechanism of Action of NNC 92-1687
A deep dive into the pioneering non-peptide competitive antagonist of the human glucagon (B607659) receptor, detailing its inhibitory action on the canonical glucagon signaling pathway and the experimental underpinnings of its characterization.
Introduction
NNC 92-1687, chemically identified as 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, holds a significant place in the history of diabetes research as the first non-peptide competitive antagonist of the human glucagon receptor (GCGR).[1] Its discovery marked a pivotal shift from peptide-based antagonists towards small molecule therapeutics for the potential management of type 2 diabetes by targeting hyperglucagonemia. This technical guide provides a comprehensive overview of the mechanism of action of this compound, delving into its interaction with the glucagon receptor, the subsequent impact on intracellular signaling, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: Competitive Antagonism of the Glucagon Receptor
The primary mechanism of action of this compound is its ability to specifically bind to the human glucagon receptor and competitively inhibit the binding of the endogenous ligand, glucagon.[1] The glucagon receptor is a Class B G-protein coupled receptor (GPCR) predominantly expressed in the liver and kidneys.[2] Upon glucagon binding, the receptor undergoes a conformational change, activating the intracellular Gs alpha subunit of its associated heterotrimeric G protein. This initiates a signaling cascade that is central to glucagon's role in maintaining glucose homeostasis.
This compound, by occupying the glucagon binding site, prevents this initial activation step. This competitive antagonism directly blocks the downstream signaling pathway, thereby mitigating the physiological effects of glucagon.
Impact on Intracellular Signaling: Inhibition of cAMP Accumulation
The canonical signaling pathway activated by the glucagon receptor involves the stimulation of adenylyl cyclase, which leads to the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates key enzymes involved in hepatic glucose production, namely glycogen (B147801) phosphorylase (promoting glycogenolysis) and enzymes of the gluconeogenesis pathway.
This compound's antagonism of the glucagon receptor directly translates to the inhibition of this glucagon-stimulated cAMP accumulation.[3] By preventing the Gs protein activation, it effectively halts the production of cAMP, thus silencing the downstream signaling cascade that leads to increased hepatic glucose output.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified through in vitro assays, providing key data points for its characterization.
| Parameter | Value | Description |
| IC50 | 20 µM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the human glucagon receptor.[1] |
| Ki | 9.1 µM | The functional inhibitory constant, indicating the concentration of this compound that results in 50% of the maximal inhibition of glucagon-stimulated cAMP accumulation.[1] |
Experimental Protocols
The characterization of this compound's mechanism of action relied on foundational in vitro assays. While specific, detailed protocols from the original research are not fully available, the following represents a generalized methodology based on common practices for GPCR antagonist characterization from that era.
Radioligand Binding Assay (for determining IC50)
This assay is designed to measure the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express the human glucagon receptor (e.g., Chinese Hamster Ovary (CHO) cells).
-
Radioligand: A radiolabeled form of glucagon or a high-affinity glucagon receptor ligand (e.g., [125I]-glucagon) is used.
-
Incubation: The receptor-containing membranes are incubated with the radioligand in the presence of varying concentrations of this compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Detection: The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value is determined from this curve.
Glucagon-Stimulated cAMP Accumulation Assay (for determining Ki)
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of the second messenger, cAMP.
Methodology:
-
Cell Culture: CHO cells stably expressing the human glucagon receptor are cultured and seeded in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of glucagon to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay or a radioimmunoassay (RIA).
-
Data Analysis: The results are plotted as the amount of cAMP produced versus the concentration of this compound. The Ki value is calculated from the IC50 of this functional response, taking into account the concentration of glucagon used for stimulation.
Visualizing the Mechanism of Action
The following diagrams illustrate the key molecular interactions and signaling pathways involved in the mechanism of action of this compound.
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro characterization of this compound.
Conclusion
This compound established a new frontier in the quest for oral antidiabetic agents by demonstrating that a small, non-peptide molecule could effectively and competitively antagonize the human glucagon receptor. Its mechanism of action, centered on the inhibition of glucagon binding and the subsequent blockade of the cAMP signaling pathway, provided a clear rationale for its potential therapeutic application. While this compound itself did not progress to clinical use, it served as a crucial proof-of-concept and a valuable pharmacological tool, paving the way for the development of more potent and selective non-peptide glucagon receptor antagonists that continue to be an area of active research in the management of type 2 diabetes.
References
The Structure-Activity Relationship of NNC 92-1687: A Non-Peptide Glucagon Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
NNC 92-1687, identified as 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, emerged as the first non-peptide competitive antagonist of the human glucagon (B607659) receptor.[1][2][3] This discovery marked a significant milestone in the pursuit of small-molecule therapeutics for type 2 diabetes by targeting the glucagon-mediated signaling pathway. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the impact of structural modifications on its biological activity, the experimental protocols for its evaluation, and the signaling pathway it modulates.
Core Structure and Biological Activity
This compound exhibits a binding affinity (IC50) of 20 µM and a functional inhibitory constant (Ki) of 9.1 µM at the human glucagon receptor.[1][2][3] Its mechanism of action involves the competitive inhibition of glucagon binding, which in turn attenuates the downstream production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in glucagon signaling.[1] The core structure of this compound can be dissected into three key moieties: a catechol ring, a thioether linker, and a benzimidazole (B57391) heterocycle. SAR studies have revealed that while the catechol and linker regions are highly sensitive to modification, the benzimidazole moiety offers a viable point for chemical exploration to improve potency and physicochemical properties.[1][4]
Structure-Activity Relationship (SAR)
Systematic structural modifications of this compound have elucidated the following key SAR trends:
-
Benzimidazole Moiety: This region is the most tolerant to structural changes.[1]
-
Substitution at the 5-position of the benzimidazole ring with lipophilic groups, such as tert-butyl or benzyloxy, can lead to equipotent or slightly more potent analogs, with binding affinities in the range of 5-20 µM.[1][2]
-
The nitrogen atoms of the benzimidazole ring are crucial for activity, as N-methylation results in a complete loss of affinity, suggesting their involvement in key hydrogen bonding interactions with the receptor.[1]
-
-
Catechol Moiety: The 3,4-dihydroxyphenyl group is critical for receptor binding, and most alterations lead to a significant or complete loss of affinity.[1][4]
-
The presence of both hydroxyl groups is essential.
-
Minor modifications, such as replacing the 3-hydroxyl group with a methoxy (B1213986) or chloro substituent in the presence of the 4-hydroxyl group, can retain some affinity.[1][2]
-
-
Thioether Linker: The integrity of the linker connecting the catechol and benzimidazole moieties is vital for maintaining biological activity.[1][4]
-
Alterations to the length or composition of the linker are generally not well-tolerated.
-
The logical relationship of these SAR findings is illustrated in the diagram below.
References
NNC 92-1687: A Foundational Tool in the Exploration of Glucagon Receptor Antagonism for Type 2 Diabetes
Introduction
In the landscape of type 2 diabetes (T2D) research, the intricate hormonal interplay governing glucose homeostasis remains a primary focus. While insulin (B600854) deficiency and resistance are well-established hallmarks, the role of hyperglucagonemia—a state of inappropriately elevated glucagon (B607659) levels—is increasingly recognized as a significant contributor to hyperglycemia.[1] Glucagon, a peptide hormone secreted by pancreatic α-cells, opposes insulin's action by stimulating hepatic glucose production.[2] Therefore, antagonizing the glucagon receptor (GCGR) presents a logical therapeutic strategy to mitigate excessive glucose release from the liver.
This technical guide delves into the pivotal role of NNC 92-1687, a landmark compound that has been instrumental in studying the effects of glucagon receptor antagonism. This compound, chemically known as 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, holds the distinction of being the first non-peptide competitive antagonist of the human glucagon receptor.[1][2][3] Although its own therapeutic potential was limited, its discovery provided a crucial "proof-of-concept" and catalyzed the development of subsequent generations of small-molecule GCGR antagonists for T2D research.[][5]
Mechanism of Action
This compound functions as a selective, competitive antagonist at the human glucagon receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the liver.[2][] In the canonical signaling pathway, glucagon binding to GCGR activates adenylyl cyclase, leading to an increase in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream enzymes to promote glycogenolysis and gluconeogenesis, ultimately increasing hepatic glucose output.[1]
This compound competitively binds to the glucagon receptor, thereby preventing the binding of endogenous glucagon.[2][3] This direct competition inhibits the entire downstream signaling cascade, most notably blocking the glucagon-stimulated accumulation of cAMP.[2][3] This inhibitory action forms the basis of its utility in studying the physiological consequences of blocking glucagon signaling.
References
NNC 92-1687: A Technical Guide to its Binding Affinity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NNC 92-1687, a seminal compound in the study of glucagon (B607659) receptor antagonism. It details the compound's binding affinity, functional inhibitory constants (Ki), and the experimental methodologies used for these determinations. Furthermore, this guide elucidates the signaling pathway of the human glucagon receptor, the primary target of this compound.
Core Compound Data: this compound
This compound, with the chemical name 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, was the first non-peptide competitive antagonist identified for the human glucagon receptor.[1] Its discovery was a significant step in the development of small-molecule modulators for this important metabolic target.
Binding Affinity and Functional Inhibition
The affinity of this compound for the human glucagon receptor and its functional inhibitory capacity have been quantified through radioligand binding and functional assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Receptor |
| IC50 | 20 µM | Human Glucagon Receptor |
| Functional Ki | 9.1 µM | Human Glucagon Receptor |
Table 1: Binding Affinity and Functional Ki of this compound for the Human Glucagon Receptor.[1]
While there has been some mention of this compound potentially interacting with the growth hormone secretagogue receptor, extensive searches of the scientific literature have not yielded specific quantitative binding affinity data (IC50 or Ki values) for this interaction.
Experimental Protocols
The following sections detail the methodologies employed in the original characterization of this compound's interaction with the human glucagon receptor.
Radioligand Binding Assay
The binding affinity (IC50) of this compound was determined using a competitive radioligand binding assay. This method measures the ability of the compound to displace a radiolabeled ligand from the receptor.
Experimental Workflow: Radioligand Binding Assay
Detailed Protocol:
-
Receptor Preparation: Plasma membranes were prepared from cell lines stably expressing the recombinant human hepatic glucagon receptor.
-
Radioligand: Glucagon was iodinated using the chloramine (B81541) T method to produce 125I-glucagon, which was then purified.
-
Assay Execution: The binding assays were conducted in filter microtiter plates. The prepared plasma membranes were incubated with 125I-glucagon and varying concentrations of the unlabeled competitor, this compound.
-
Separation and Quantification: The incubation was terminated by rapid vacuum filtration, which separates the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters was then quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of 125I-glucagon was determined and is reported as the IC50 value.
Functional Assay: Inhibition of cAMP Accumulation
To determine the functional antagonism of this compound, its ability to inhibit glucagon-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production was measured.
Experimental Workflow: Functional cAMP Assay
Detailed Protocol:
-
Cell Culture: Cells stably expressing the human glucagon receptor were cultured in appropriate media.
-
Compound Incubation: The cells were pre-incubated with various concentrations of this compound.
-
Receptor Stimulation: Following pre-incubation, the cells were stimulated with a fixed concentration of glucagon to induce cAMP production.
-
cAMP Quantification: The reaction was stopped, and the cells were lysed. The intracellular concentration of cAMP was then measured, typically using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The data were analyzed to determine the concentration of this compound that produced a half-maximal inhibition of the glucagon-stimulated cAMP response. This value was then used to calculate the functional Ki, which represents the inhibition constant of the antagonist.
Glucagon Receptor Signaling Pathway
This compound exerts its effects by competitively antagonizing the glucagon receptor, a Class B G-protein coupled receptor (GPCR). Understanding this signaling pathway is crucial for contextualizing the mechanism of action of this compound.
Signaling Pathway of the Human Glucagon Receptor
Upon binding of glucagon to its receptor, a conformational change is induced, leading to the activation of the associated Gs protein. The activated alpha subunit of the Gs protein then stimulates adenylate cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological effects of glucagon, such as increased glycogenolysis and gluconeogenesis in the liver. This compound, as a competitive antagonist, binds to the glucagon receptor and prevents the binding of glucagon, thereby inhibiting this signaling cascade.
References
An In-depth Technical Guide to Investigating Glucagon Signaling Pathways with NNC 92-1687
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NNC 92-1687, a non-peptide competitive antagonist of the human glucagon (B607659) receptor. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in the investigation of glucagon signaling pathways. This document outlines the biochemical properties of this compound, details the experimental protocols for its characterization, and illustrates the key signaling cascades it modulates.
Introduction to this compound
This compound, with the chemical name 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, was the first non-peptide competitive antagonist identified for the human glucagon receptor.[1][2][3][4] Its discovery marked a significant step in the development of small-molecule modulators for the glucagon receptor, a key target in the management of type 2 diabetes.[1][5] By competitively inhibiting the binding of glucagon to its receptor, this compound effectively blocks the initiation of downstream signaling cascades, most notably the production of cyclic AMP (cAMP).[6][7][8]
Quantitative Data for this compound
The inhibitory potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and its equilibrium dissociation constant (Ki) for the human glucagon receptor. These values are crucial for designing and interpreting experiments aimed at studying glucagon receptor function.
| Parameter | Value | Receptor | Reference(s) |
| IC50 | 20 µM | Human Glucagon Receptor | [1][2][9] |
| Ki | 9.1 µM | Human Glucagon Receptor | [1][2][9] |
Table 1: Inhibitory Potency of this compound
Glucagon Signaling Pathways
The glucagon receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit, initiating a cascade of intracellular events upon activation. Understanding these pathways is fundamental to contextualizing the inhibitory action of this compound.
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Upon glucagon binding, the receptor activates G proteins, leading to two primary signaling cascades:
-
cAMP/PKA Pathway: The activated Gs alpha subunit stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to increase blood glucose levels.[3][4]
-
PLC/IP3/Ca²⁺ Pathway: The receptor can also couple to the Gq alpha subunit, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), another important second messenger.[3][4]
Both the PKA and Ca²⁺ pathways can converge on the activation of the Extracellular signal-Regulated Kinase (ERK1/2), a member of the mitogen-activated protein kinase (MAPK) family.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with the glucagon receptor and its impact on downstream signaling.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the glucagon receptor.
Caption: Workflow for a radioligand competition binding assay.
Protocol:
-
Membrane Preparation: Homogenize baby hamster kidney (BHK) cells stably expressing the human glucagon receptor in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled glucagon analog (e.g., ¹²⁵I-glucagon) and a range of concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled glucagon).
-
Separation: After incubation to equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit glucagon-stimulated cAMP production.
Protocol:
-
Cell Culture: Plate BHK cells expressing the human glucagon receptor in a multi-well plate and grow to near confluency.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Stimulate the cells with a fixed concentration of glucagon (typically the EC80) for a defined period.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and determine the IC50 value for the inhibition of glucagon-stimulated cAMP production.
Schild Analysis for Competitive Antagonism
Schild analysis is a pharmacological method used to determine if an antagonist is competitive and to calculate its equilibrium dissociation constant (pA2, which is the negative logarithm of the Ki).
Protocol:
-
Agonist Dose-Response Curves: Generate a dose-response curve for glucagon-stimulated cAMP production in the absence of this compound.
-
Dose-Response in Presence of Antagonist: Generate several glucagon dose-response curves, each in the presence of a different, fixed concentration of this compound.
-
Dose Ratio Calculation: For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of glucagon in the presence of the antagonist to the EC50 of glucagon in its absence.
-
Schild Plot: Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Data Interpretation: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line is the pA2 value.
Western Blot for ERK1/2 Phosphorylation
This assay is used to investigate the effect of this compound on the downstream signaling event of ERK1/2 activation.
Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.
Protocol:
-
Cell Treatment: Culture cells expressing the glucagon receptor and serum-starve them to reduce basal ERK1/2 phosphorylation. Pre-incubate the cells with or without this compound for a specific time, followed by stimulation with glucagon.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes total ERK1/2.
-
Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.
Conclusion
This compound serves as a valuable pharmacological tool for dissecting the complexities of glucagon receptor signaling. Its characterization as a competitive antagonist allows for the specific interrogation of glucagon-mediated pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the role of the glucagon receptor in various physiological and pathological contexts, and to screen for novel modulators of this important therapeutic target. By employing these methodologies, scientists can further unravel the intricate signaling networks governed by glucagon and advance the development of new therapies for metabolic diseases.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Schild equation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for NNC 92-1687 in cAMP Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 92-1687 is a non-peptide, competitive antagonist of the human glucagon (B607659) receptor (GCGR).[1][2][3][4][5][6][7] Its primary mechanism of action involves the inhibition of glucagon-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing the glucagon receptor.[1][4][5][6][7] This makes this compound a valuable tool for studying glucagon receptor signaling and for the screening and development of novel therapeutics targeting this pathway, particularly for conditions like type 2 diabetes.[3][8]
These application notes provide detailed protocols for utilizing this compound in cAMP accumulation assays, a fundamental method for characterizing the potency and efficacy of glucagon receptor antagonists.
Mechanism of Action
The glucagon receptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand glucagon, activates the Gs alpha subunit of its associated G protein. This activation stimulates adenylyl cyclase, leading to the conversion of ATP into cAMP. As a competitive antagonist, this compound binds to the glucagon receptor at the same site as glucagon but does not activate the receptor. Instead, it blocks glucagon from binding, thereby preventing the downstream signaling cascade that results in cAMP production.
Quantitative Data Summary
The following table summarizes the known quantitative parameters for this compound. These values are crucial for designing experiments and interpreting results.
| Parameter | Value | Receptor | Cell Line | Reference |
| IC₅₀ | 20 µM | Human Glucagon Receptor | BHK (Baby Hamster Kidney) | [1][2] |
| Kᵢ (functional) | 9.1 µM | Human Glucagon Receptor | BHK (Baby Hamster Kidney) | [1][2][3] |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) are measures of the antagonist's potency. Lower values indicate higher potency.
Experimental Protocols
A highly sensitive and reproducible method for measuring cAMP accumulation is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. The following protocol is a general guideline for using this compound in an HTRF-based cAMP assay with Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human glucagon receptor.
Materials
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human glucagon receptor (e.g., from ATCC, Eurofins, or other commercial vendors).
-
This compound: Prepare a stock solution in DMSO.
-
Glucagon: Prepare a stock solution in a suitable buffer (e.g., 10 mM HCl).
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM or Ham's F-12K with 10% FBS).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4.
-
cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer, or similar suppliers).
-
Plate: 384-well, low-volume, white microplate.
-
HTRF-compatible plate reader.
Experimental Workflow Diagram
Detailed Protocol
-
Cell Preparation:
-
Culture the cells to approximately 80-90% confluency.
-
On the day of the assay, gently detach the cells (e.g., using a non-enzymatic cell dissociation solution or a brief trypsinization).
-
Resuspend the cells in the assay buffer at the desired concentration (typically determined through cell number optimization, often between 1,000 to 5,000 cells per well for a 384-well plate).
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer. The concentration range should bracket the expected IC₅₀ (e.g., from 1 nM to 100 µM).
-
Prepare a solution of glucagon in the assay buffer at a concentration that will elicit approximately 80% of the maximal cAMP response (EC₈₀). This concentration needs to be determined in a separate agonist dose-response experiment.
-
-
Assay Procedure:
-
Dispense the cell suspension into the wells of the 384-well plate.
-
Add the this compound serial dilutions to the appropriate wells. Include wells with assay buffer only (for basal cAMP levels) and wells with no antagonist (for maximal glucagon-stimulated cAMP levels).
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptors.
-
Add the glucagon solution (at the predetermined EC₈₀ concentration) to all wells except the basal controls.
-
Incubate the plate for 30-60 minutes at room temperature to stimulate cAMP production.
-
Following the incubation, add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate, as per the kit manufacturer's instructions) to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 for each well.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations.
-
Plot the percent inhibition of the glucagon-stimulated cAMP response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value of this compound.
-
Conclusion
This compound serves as a reliable tool for investigating the glucagon receptor signaling pathway. The provided protocols for cAMP accumulation assays offer a robust framework for researchers to quantify the antagonistic properties of this compound and to screen for other potential modulators of the glucagon receptor. Careful optimization of experimental conditions, particularly cell number and agonist concentration, is crucial for obtaining accurate and reproducible data.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Discovery and structure-activity relationship of the first non-peptide competitive human glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glucagon.com [glucagon.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting glucagon receptor signalling in treating metabolic syndrome and renal injury in Type 2 diabetes: theory versus promise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. longdom.org [longdom.org]
Application Notes: Recommended Cell Lines for Testing NNC 92-1687
Introduction
NNC 92-1687 is a non-peptide, competitive antagonist of the human glucagon (B607659) receptor (GCGR), a Class B G protein-coupled receptor (GPCR).[1][2] The glucagon receptor plays a critical role in glucose homeostasis, primarily by mediating glucagon's effects on the liver to stimulate glycogenolysis and gluconeogenesis.[] Antagonizing this receptor is a key therapeutic strategy for managing type 2 diabetes by reducing hepatic glucose production.[4][5] this compound specifically binds to the GCGR, inhibiting glucagon-stimulated cyclic AMP (cAMP) accumulation.[1] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the selection and use of appropriate cell lines for the in vitro characterization of this compound and other GCGR antagonists.
Recommended Cell Lines
The primary requirement for a suitable cell line is the stable and functional expression of the human glucagon receptor (hGCGR). Since many common cell lines lack endogenous GCGR expression, recombinant cell lines are the preferred models for robust and reproducible results.[6]
| Cell Line | Type | GCGR Expression | Key Features & Recommended Use |
| HEK293-hGCGR | Human Embryonic Kidney | Recombinant (Stable or Transient) | Gold Standard for Signaling. High transfection efficiency, robust growth, and a clean signaling background. Ideal for cAMP functional assays, luciferase reporter assays, and initial compound screening.[7][8][9] |
| CHO-K1-hGCGR | Chinese Hamster Ovary | Recombinant (Stable) | Industry Standard for HTS. Excellent for high-throughput screening (HTS) of compound libraries.[10] Stably expressing clones provide consistent assay performance over multiple passages.[11] Suitable for both cAMP and calcium mobilization assays (if co-expressing a suitable G-protein like Gα15).[10] |
| BHK-hGCGR | Baby Hamster Kidney | Recombinant (Stable) | Alternative for Binding Assays. Historically used for GPCR studies. ATCC offers a BHK cell line transfected with human GCGR cDNA, suitable for binding and functional assays. |
| HepG2 / HepaRG | Human Hepatocellular Carcinoma | Endogenous (Low) / Recombinant | Physiologically Relevant Model. As liver cells are the primary target of glucagon, these lines offer a more relevant physiological context.[12] However, endogenous GCGR expression can be low or variable.[13] Glucagon has been shown to dose-dependently stimulate an inflammatory response in HepG2 and HepaRG cells, which is blockable by a GCGR antagonist.[12] For robust signaling, creating a stable hGCGR-overexpressing HepG2 line is often necessary.[13] |
Glucagon Receptor Signaling Pathway
The glucagon receptor, upon binding its ligand glucagon, couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP Response Element-Binding Protein (CREB), leading to the transcription of genes involved in gluconeogenesis.[6] this compound acts by competitively blocking the initial binding of glucagon to the receptor, thereby preventing this entire cascade.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the glucagon receptor, allowing for the determination of its binding affinity (Ki).
Materials:
-
Cell Line: HEK293-hGCGR or CHO-K1-hGCGR cell membranes.
-
Radioligand: [¹²⁵I]-Glucagon.
-
Non-specific Binding Control: Unlabeled Glucagon (1 µM).
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl, MgCl₂, BSA.
-
Filtration Plate: 96-well glass fiber filter plate.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Grow cells to confluency, harvest, and homogenize in a lysis buffer. Centrifuge to pellet membranes and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]-Glucagon (typically at its Kd), and serial dilutions of this compound.
-
Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled glucagon).
-
Incubation: Add cell membranes to each well to initiate the binding reaction. Incubate for 60 minutes at room temperature with gentle agitation.[14]
-
Harvesting: Rapidly filter the plate contents through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.[14]
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Counting: Dry the filter plate, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Glucagon-Stimulated cAMP Functional Assay
This assay measures the ability of this compound to inhibit the functional response (cAMP production) of cells to glucagon stimulation.
Materials:
-
Cell Line: HEK293-hGCGR or CHO-K1-hGCGR cells.
-
Agonist: Glucagon.
-
Test Compound: this compound.
-
Assay Medium: HBSS or Opti-MEM supplemented with a phosphodiesterase inhibitor like IBMX (0.5 mM).[15]
-
cAMP Detection Kit: HTRF, ELISA, or luminescence-based kit.
-
Plate Reader: Capable of detecting the signal from the chosen kit.
Procedure:
-
Cell Plating: Seed cells into a 96-well or 384-well plate and culture overnight to allow for adherence.[16]
-
Compound Pre-incubation: Remove culture medium and add assay medium containing varying concentrations of this compound or vehicle. Pre-incubate for 15-30 minutes at 37°C.[16]
-
Glucagon Stimulation: Add a fixed concentration of glucagon to the wells. A concentration that elicits 80% of the maximal response (EC₈₀) is typically used to ensure a robust assay window.[16]
-
Cell Lysis & cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[16]
-
Data Analysis: Plot the cAMP signal against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the glucagon-stimulated cAMP production.
Experimental Workflow
The following diagram outlines the typical workflow for characterizing a GCGR antagonist like this compound.
Quantitative Data Summary
This compound is a competitive antagonist for the human glucagon receptor.[4] Although it was a pioneering non-peptide antagonist, its potency is considered moderate, making it more suitable as a research tool than a therapeutic drug.[]
| Parameter | Value | Cell System / Assay Conditions | Reference |
| IC₅₀ | 20 µM | Inhibition of glucagon-stimulated cAMP accumulation | [1][4] |
| Ki | 9.1 µM | Functional inhibition at the human glucagon receptor | [2][4] |
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. glucagon receptor antagonist | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of glucagon receptor expression and response in transfected human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucagon Receptor (GCGR) Stable Cell Line | eEnzyme [eenzyme.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. genscript.com [genscript.com]
- 11. genscript.com [genscript.com]
- 12. Glucagon induces the hepatic expression of inflammatory markers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. benchchem.com [benchchem.com]
NNC 92-1687: Application Notes and Protocols for Murine Studies
For: Researchers, Scientists, and Drug Development Professionals
Abstract
NNC 92-1687 was the first non-peptide competitive antagonist developed for the human glucagon (B607659) receptor.[1][2][3][4] While it represented a significant step in the exploration of small-molecule modulators for this target, a comprehensive review of available literature indicates a notable absence of in vivo studies detailing its dosage and administration in mice. This document summarizes the existing in vitro data for this compound and provides generalized protocols for the administration of compounds to mice, which can serve as a foundational guide for researchers designing initial in vivo experiments. Due to the lack of specific preclinical data for this compound, the information presented herein is based on its known in vitro characteristics and standard laboratory procedures for analogous compounds.
Introduction
This document aims to bridge this information gap by providing a summary of the known in vitro activity of this compound and presenting standardized protocols for vehicle preparation and administration routes in mice that are commonly used in metabolic research. These protocols are intended to serve as a starting point for investigators wishing to conduct their own in vivo evaluations of this compound or similar compounds.
In Vitro Activity of this compound
The primary mechanism of action of this compound is the competitive antagonism of the human glucagon receptor, thereby inhibiting glucagon-stimulated cyclic AMP (cAMP) accumulation.[2] The reported in vitro potency of this compound is summarized in the table below. It is noteworthy that some sources suggest its relatively high IC50 value may limit its effectiveness as a pharmacological agent.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 20 µM | Human | Glucagon receptor binding affinity | [1][3] |
| Ki | 9.1 µM | Human | Functional inhibition of glucagon-stimulated cAMP formation | [1][3] |
Proposed In Vivo Experimental Protocols in Mice
The following protocols are generalized procedures for the preparation and administration of experimental compounds to mice. Researchers must optimize these protocols based on the specific physicochemical properties of this compound and their experimental design.
Vehicle Preparation
The choice of vehicle is critical for ensuring the solubility and stability of the test compound. For a compound like this compound, which has a complex chemical structure, a multi-component vehicle system may be necessary for in vivo administration.
Protocol for a Standard Vehicle Formulation:
-
Initial Solubilization: Dissolve the required amount of this compound in a minimal amount of a suitable organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Addition of Co-solvents: To improve solubility and reduce potential toxicity of the primary solvent, add co-solvents. A common formulation includes:
-
10% DMSO
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80
-
45% Saline
-
-
Mixing: Ensure the solution is thoroughly mixed and visually inspected for any precipitation before administration. Gentle warming and sonication may aid in dissolution.
-
Preparation Timing: It is recommended to prepare the dosing solution fresh on the day of the experiment to ensure its stability.
Administration Routes
The selection of the administration route depends on the desired pharmacokinetic profile and the experimental objectives. Common routes for metabolic studies in mice include oral gavage (PO), intraperitoneal (IP), and subcutaneous (SC) injection.
3.2.1. Oral Gavage (PO)
This route is often preferred for assessing the oral bioavailability and efficacy of a potential drug candidate.
Protocol:
-
Animal Handling: Gently restrain the mouse, ensuring the head and body are in a straight line to prevent esophageal injury.
-
Gavage Needle Insertion: Carefully insert a sterile, ball-tipped gavage needle into the esophagus.
-
Compound Administration: Slowly administer the prepared solution.
-
Volume: The administration volume should be appropriate for the size of the mouse, typically not exceeding 10 mL/kg of body weight.
3.2.2. Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the compound into the systemic circulation.
Protocol:
-
Animal Handling: Restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Needle Insertion: Insert a sterile needle (e.g., 25-27 gauge) at a 30-40 degree angle.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated before injecting the compound.
-
Volume: The injection volume should typically not exceed 10 mL/kg of body weight.
3.2.3. Subcutaneous (SC) Injection
SC injection provides a slower and more sustained release of the compound compared to IP injection.
Protocol:
-
Animal Handling: Gently restrain the mouse and lift the loose skin over the back or flank to form a "tent".
-
Needle Insertion: Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent.
-
Compound Administration: Inject the solution into the subcutaneous space.
-
Volume: The injection volume should be appropriate for the site, typically up to 10 mL/kg of body weight.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the glucagon receptor signaling pathway and a general workflow for an in vivo study in mice.
Figure 1: Glucagon Receptor Signaling Pathway Antagonized by this compound.
Figure 2: General Experimental Workflow for In Vivo Mouse Studies.
Conclusion
While this compound was a pioneering molecule in the field of non-peptide glucagon receptor antagonists, the lack of published in vivo data in mice presents a challenge for researchers. The information and generalized protocols provided in this document are intended to serve as a foundational resource for designing and conducting initial preclinical evaluations. Investigators should proceed with careful dose-response studies and pharmacokinetic profiling to determine the viability of this compound as a research tool in murine models of metabolic disease.
Disclaimer
The protocols and information provided in this document are for research purposes only and should be used as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals. The author and publisher are not responsible for any outcomes resulting from the use of this information.
References
preparing NNC 92-1687 stock solutions and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 92-1687 is a non-peptide, competitive antagonist of the human glucagon (B607659) receptor (GCGR).[1][2][3] With a molecular weight of 300.33 g/mol and the chemical formula C15H12N2O3S, this small molecule is a valuable tool for researchers studying the role of glucagon in metabolic diseases, particularly type 2 diabetes.[1][4] By blocking the action of glucagon, this compound can inhibit hepatic glucose production, making it a subject of interest in the development of anti-diabetic therapies.[5] These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of this compound for both in vitro and in vivo studies.
Data Presentation
Chemical and Pharmacological Properties
| Property | Value | Reference |
| Molecular Weight | 300.33 g/mol | [1][4] |
| Chemical Formula | C15H12N2O3S | [1][4] |
| Appearance | Off-white to gray solid | [1][2] |
| Mechanism of Action | Competitive human glucagon receptor antagonist | [1][2][3] |
| IC50 | 20 µM (for human glucagon receptor) | [1][2][3] |
| Ki | 9.1 µM | [1][2][3] |
Solubility and Storage
| Parameter | Details | Reference |
| Solubility | Soluble in DMSO (Dimethyl sulfoxide) | [1][4] |
| Stock Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
| Solid Compound Storage | Room temperature for up to 3 years | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out 30.03 mg of this compound powder and place it into a sterile vial.
-
Adding Solvent: Add 1 mL of high-quality DMSO to the vial containing the this compound powder. This will yield a final concentration of 100 mM.
-
Dissolution: Vortex the solution vigorously to aid dissolution. If the compound does not fully dissolve, gentle warming to 60°C and/or sonication can be used to facilitate dissolution.[1] Ensure the solution is clear before proceeding.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]
Protocol 2: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays
Objective: To prepare a range of working concentrations of this compound for treating cells in culture, for example, in a glucagon-stimulated cAMP accumulation assay. Given the reported IC50 of 20 µM, a typical experiment would test concentrations around this value.
Materials:
-
100 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, MEM)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 100 mM stock solution. For example, to make a 1 mM intermediate stock, dilute 1 µL of the 100 mM stock solution into 99 µL of cell culture medium.
-
Serial Dilutions: Perform serial dilutions from the intermediate stock to achieve the desired final working concentrations. For example, to test concentrations ranging from 1 µM to 100 µM, you can prepare the following dilutions in your cell culture plate or in separate tubes:
-
For a final volume of 100 µL in a well:
-
100 µM: Add 10 µL of 1 mM intermediate stock to 90 µL of cell culture medium.
-
50 µM: Add 5 µL of 1 mM intermediate stock to 95 µL of cell culture medium.
-
20 µM: Add 2 µL of 1 mM intermediate stock to 98 µL of cell culture medium.
-
10 µM: Add 1 µL of 1 mM intermediate stock to 99 µL of cell culture medium.
-
1 µM: Add 0.1 µL of 1 mM intermediate stock (or 1 µL of a 0.1 mM intermediate stock) to 99.9 µL of cell culture medium.
-
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Application to Cells: Add the prepared working solutions to your cell cultures and proceed with the specific assay protocol (e.g., stimulation with glucagon followed by cAMP measurement).
Protocol 3: Preparation of this compound Working Solution for In Vivo Experiments
Objective: To prepare a formulation of this compound suitable for administration to animals. The following is a common formulation for achieving solubility and stability in an aqueous-based vehicle.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] The final concentration of this compound should be determined based on the desired dosage for the animal model. The following is an example for preparing 1 mL of a 5 mg/mL working solution.
-
Prepare a Concentrated Stock: First, prepare a clear, concentrated stock solution of this compound in DMSO. For example, dissolve 50 mg of this compound in 1 mL of DMSO to get a 50 mg/mL stock.
-
Mixing the Vehicle Components: In a sterile tube, add the following in order, ensuring to mix thoroughly after each addition: a. Add 400 µL of PEG300. b. Add 100 µL of the 50 mg/mL this compound stock solution in DMSO and mix until uniform. c. Add 50 µL of Tween-80 and mix thoroughly. d. Add 450 µL of saline to bring the total volume to 1 mL.
-
Final Formulation: The final solution will contain 5 mg/mL of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: It is recommended to prepare this working solution fresh on the day of use.[1]
Visualizations
Glucagon Receptor Signaling Pathway
The primary signaling pathway activated by the glucagon receptor involves the Gs protein, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). A secondary pathway involving the Gq protein can also be activated, leading to an increase in intracellular calcium. This compound acts by competitively blocking glucagon from binding to its receptor, thereby inhibiting these downstream signaling events.
Caption: Glucagon Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow for this compound Solution Preparation
This diagram outlines the general workflow for preparing both stock and working solutions of this compound.
Caption: Workflow for Preparing this compound Stock and Working Solutions.
References
Application Notes and Protocols for NNC 92-1687 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 92-1687 is a pioneering non-peptide, competitive antagonist of the human glucagon (B607659) receptor (GCGR).[1] In the landscape of metabolic research, particularly in the context of type 2 diabetes, glucagon receptor antagonism presents a promising therapeutic strategy. Glucagon, a key counter-regulatory hormone to insulin, stimulates hepatic glucose production. By blocking the action of glucagon, antagonists like this compound can potentially reduce hyperglycemia. These application notes provide a comprehensive guide to the experimental design for evaluating this compound, from in vitro characterization to in vivo assessment of its metabolic effects.
Mechanism of Action
This compound exerts its effects by competitively binding to the glucagon receptor, thereby preventing the binding of endogenous glucagon.[1] This blockade inhibits the downstream signaling cascade initiated by glucagon, which primarily involves the activation of Gs proteins, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[2] The ultimate physiological consequence of this inhibition is a reduction in hepatic glucose output.
Data Presentation
In Vitro Activity of this compound and Analogues
The following table summarizes the in vitro binding affinity and functional inhibitory activity of this compound and a selection of its structural analogues. The data is sourced from the initial discovery and structure-activity relationship (SAR) studies.
| Compound | Structure | IC50 (µM) [a] | Ki (µM) [b] |
| This compound | 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone | 20 | 9.1 |
| Analogue 1 | 2-(5-tert-butyl-benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone | 15 | - |
| Analogue 2 | 2-(5-benzyloxy-benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone | 5 | - |
| Analogue 3 | 2-(benzothiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone | 50 | - |
| Analogue 4 | 2-(quinolin-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone | >100 | - |
> [a] Concentration causing 50% inhibition of [125I]glucagon binding. > [b] Functional inhibitory constant determined from Schild analysis of the inhibition of glucagon-stimulated cAMP accumulation.[1]
Experimental Protocols
In Vitro Assays
1. Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (IC50) of this compound for the human glucagon receptor.
Materials:
-
Membrane preparations from cells stably expressing the human glucagon receptor (e.g., BHK or CHO cells).[3][4]
-
[125I]-glucagon (radioligand).
-
Unlabeled glucagon (for determining non-specific binding).
-
This compound and other test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[3]
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Plate Preparation: In a 96-well plate, add binding buffer, a fixed concentration of [125I]-glucagon (typically at or below its Kd), and varying concentrations of this compound or other competing ligands.
-
Total and Non-specific Binding: For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand and a high concentration of unlabeled glucagon.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at 30°C for 60-120 minutes with gentle agitation to reach equilibrium.[3][5]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[3][5]
-
Counting: Dry the filters and measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
2. Glucagon-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit glucagon-induced intracellular cAMP production.
Materials:
-
Whole cells stably expressing the human glucagon receptor (e.g., BHK or CHO cells).[4]
-
Glucagon.
-
This compound and other test compounds.
-
Cell culture medium (e.g., DMEM).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate them with varying concentrations of this compound or vehicle in the presence of a phosphodiesterase inhibitor for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of glucagon (typically the EC50 or EC80 concentration) to the wells and incubate for an additional 15-30 minutes at 37°C.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a dose-response curve to determine the IC50 for the inhibition of glucagon-stimulated cAMP production. A Schild analysis can be performed by measuring the rightward shift of the glucagon dose-response curve in the presence of different concentrations of this compound to determine the Ki and the nature of the antagonism.[1]
In Vivo Experiment (Adapted Protocol)
Assessment of Hepatic Glucose Production in a Rodent Model
This protocol is adapted from studies on other glucagon receptor antagonists and provides a framework for evaluating the in vivo efficacy of this compound in a mouse model.[6][7]
Animals:
-
Male C57BL/6J mice (8-10 weeks old).
Materials:
-
This compound.
-
Vehicle (e.g., 5% PEG-400, 5% Tween-80 in water).[6]
-
Glucagon.
-
Saline solution.
-
Glucometer and test strips.
Procedure:
-
Acclimatization and Fasting: Acclimatize the mice to handling for one week. Fast the mice for 6 hours prior to the experiment, with free access to water.
-
Compound Administration: Administer this compound or vehicle via oral gavage.
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein at time 0.
-
Glucagon Challenge: After a set pre-treatment time with this compound (e.g., 30-60 minutes), administer a bolus of glucagon (e.g., 200 ng/g body weight) or saline via intraperitoneal injection.[6]
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 45, 60, and 120 minutes) after the glucagon challenge.
-
Data Analysis: Plot the blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the this compound-treated and vehicle-treated groups to assess the extent of inhibition of glucagon-induced hyperglycemia.
Visualizations
Glucagon Signaling Pathway and Point of Inhibition by this compound
Caption: Glucagon signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound.
Logical Flow for In Vivo Glucagon Challenge
Caption: Logical steps for an in vivo glucagon challenge experiment.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. grokipedia.com [grokipedia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Control of Blood Glucose in the Absence of Hepatic Glucose Production During Prolonged Fasting in Mice: Induction of Renal and Intestinal Gluconeogenesis by Glucagon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NNC 92-1687 in Primary Hepatocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NNC 92-1687, a non-peptide competitive antagonist of the human glucagon (B607659) receptor, in primary hepatocyte cultures. This document outlines the mechanism of action, experimental protocols, and expected outcomes for studying glucagon receptor signaling and its inhibition in a physiologically relevant in vitro model.
Introduction
This compound is a valuable research tool for investigating the role of the glucagon receptor (GCGR) in hepatic glucose metabolism. As a competitive antagonist, it specifically binds to the GCGR, thereby blocking the downstream signaling cascade initiated by glucagon.[][2] This inhibitory action prevents glucagon-stimulated hepatic glucose production, a key process in maintaining glucose homeostasis.[3][4] The primary application of this compound in primary hepatocyte cultures is to study the effects of GCGR antagonism on processes like glycogenolysis, gluconeogenesis, and intracellular signaling events, making it relevant for research in type 2 diabetes and other metabolic disorders.[5]
Mechanism of Action
Glucagon, a peptide hormone, plays a crucial role in regulating blood glucose levels by stimulating hepatic glucose output.[3][6] It binds to the GCGR, a G-protein coupled receptor (GPCR) on the surface of hepatocytes.[][4] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates enzymes involved in glycogenolysis (the breakdown of glycogen (B147801) to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[][7]
This compound competitively inhibits the binding of glucagon to the GCGR.[] This blockade prevents the activation of the downstream signaling pathway, resulting in a reduction of glucagon-stimulated cAMP production and, consequently, a decrease in hepatic glucose output.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, derived from published literature. These values are essential for designing and interpreting experiments in primary hepatocyte cultures.
| Parameter | Value | Species | Reference |
| IC50 | 20 µM | Human | [][5] |
| Ki | 9.1 µM | Human | [5] |
Experimental Protocols
This section provides detailed protocols for utilizing this compound in primary hepatocyte cultures to assess its antagonistic effects on glucagon-stimulated pathways.
Primary Hepatocyte Culture
-
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Thawing Medium (e.g., MHT)
-
Hepatocyte Plating Medium (e.g., MHP)
-
Hepatocyte Maintenance Medium (e.g., MHM)
-
Collagen I-coated cell culture plates (6-well or 24-well)
-
Water bath at 37°C
-
Humidified incubator at 37°C and 5% CO2
-
-
Protocol:
-
Pre-warm thawing and plating media to 37°C.[8]
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath until a small amount of ice remains (approximately 1-2 minutes).[8]
-
Transfer the cell suspension to a conical tube containing pre-warmed thawing medium.
-
Centrifuge the cells at a low speed (e.g., 50 x g) for 5 minutes to pellet the hepatocytes.
-
Gently resuspend the cell pellet in plating medium.
-
Perform a cell count and viability assessment using a method like trypan blue exclusion.
-
Seed the hepatocytes onto collagen I-coated plates at a desired density (e.g., 1.7 x 10^6 cells/well for a 6-well plate).[3]
-
Incubate the plates in a humidified incubator at 37°C and 5% CO2 to allow for cell attachment.
-
After 4-6 hours, replace the plating medium with maintenance medium. The cells are now ready for experiments.
-
Glucagon-Stimulated Glucose Output Assay
-
Objective: To determine the inhibitory effect of this compound on glucagon-stimulated glucose production from primary hepatocytes.
-
Materials:
-
Cultured primary hepatocytes
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucagon solution (e.g., 100 nM)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Glucose assay kit
-
-
Protocol:
-
Wash the cultured hepatocytes twice with warm KRB buffer.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 20, 50 µM) in KRB buffer for 30-60 minutes in the incubator. Include a vehicle control (e.g., DMSO).
-
Add glucagon to the wells to a final concentration of 1-10 nM. Include a control group without glucagon.
-
Incubate for 1-3 hours.
-
Collect the supernatant from each well.
-
Measure the glucose concentration in the supernatant using a glucose assay kit according to the manufacturer's instructions.
-
Normalize the glucose production to the total protein content of the cells in each well.
-
Intracellular cAMP Measurement Assay
-
Objective: To assess the effect of this compound on glucagon-induced intracellular cAMP accumulation.
-
Materials:
-
Cultured primary hepatocytes
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)
-
Glucagon solution
-
This compound stock solution
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
-
-
Protocol:
-
Wash the cultured hepatocytes with stimulation buffer.
-
Pre-incubate the cells with different concentrations of this compound in stimulation buffer for 15-30 minutes.
-
Stimulate the cells with glucagon (e.g., 10 nM) for 15-30 minutes.
-
Aspirate the stimulation buffer and lyse the cells with the provided lysis buffer.
-
Measure the intracellular cAMP levels in the cell lysates using a cAMP assay kit following the manufacturer's protocol.
-
Express the results as pmol of cAMP per mg of protein.
-
Visualizations
Signaling Pathway of Glucagon and its Inhibition by this compound
Caption: Glucagon signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for this compound in primary hepatocytes.
Drug Development Applications
The use of this compound in primary hepatocyte cultures provides a valuable in vitro model for early-stage drug development. This system allows for:
-
Target Validation: Confirming the role of the glucagon receptor in hepatic glucose metabolism.
-
Compound Screening: Identifying and characterizing novel glucagon receptor antagonists.
-
Mechanistic Studies: Elucidating the cellular mechanisms by which glucagon receptor antagonism modulates hepatocyte function.
-
Hepatotoxicity Assessment: While this compound is a tool compound, the experimental platform can be adapted to assess the potential hepatotoxicity of new drug candidates targeting this pathway.
By providing a physiologically relevant context, primary hepatocyte cultures, in conjunction with specific pharmacological tools like this compound, can contribute to more informed decision-making in the drug discovery and development process.
References
- 2. glucagon.com [glucagon.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. The glucagon receptor is required for the adaptive metabolic response to fasting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glucagon regulates hepatic mitochondrial function and biogenesis through Foxo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucagon stimulates gluconeogenesis by InsP3R-I mediated hepatic lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. becytes.com [becytes.com]
Application Notes: Techniques for Measuring NNC 92-1687 Efficacy in Cell Culture
Introduction
NNC 92-1687 is the first-described non-peptide competitive antagonist for the human glucagon (B607659) receptor (GCGR).[1][2][3] It operates by specifically binding to the glucagon receptor, thereby inhibiting the downstream signaling cascade initiated by glucagon. The primary mechanism of action is the inhibition of glucagon-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing the receptor.[1][2] This characteristic makes this compound a valuable tool for studying the physiological roles of glucagon and for research into conditions like type 2 diabetes, where antagonism of the glucagon receptor is a potential therapeutic strategy.[4][5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the efficacy of this compound in cell culture models. The described techniques focus on quantifying its binding affinity and its functional antagonism of the glucagon receptor signaling pathway.
Glucagon Receptor Signaling Pathway
The glucagon receptor is a G protein-coupled receptor (GPCR). Upon binding of its ligand, glucagon, the receptor activates the Gs alpha subunit of its associated G protein. This activation stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP).[] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the physiological effects of glucagon, such as stimulating glycogenolysis and gluconeogenesis in liver cells.[] this compound competitively binds to the receptor, preventing glucagon from binding and initiating this cascade.
Caption: Glucagon receptor signaling pathway and point of inhibition by this compound.
Quantitative Efficacy Data
The efficacy of this compound has been quantified through binding and functional assays. The following table summarizes key parameters reported in the literature.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC₅₀ | 20 µM | Competitive Binding | Baby Hamster Kidney (BHK) cells | [3][4][7] |
| Functional Kᵢ | 9.1 µM | cAMP Accumulation | BHK cells expressing human GCGR | [3][4][7] |
Experimental Protocols
Two primary in vitro assays are essential for characterizing the efficacy of this compound: a competitive binding assay to determine its affinity for the glucagon receptor and a functional assay to measure its ability to inhibit glucagon-induced cAMP production.
Competitive Radioligand Binding Assay
This protocol determines the concentration of this compound required to displace 50% of a radiolabeled ligand (e.g., ¹²⁵I-glucagon) from the human glucagon receptor, yielding the IC₅₀ value.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Cell Culture:
-
Culture Baby Hamster Kidney (BHK) cells stably expressing the recombinant human glucagon receptor in appropriate media (e.g., DMEM supplemented with 10% FBS, antibiotics, and a selection agent like G418).
-
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension and centrifuge at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay Protocol:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Add serial dilutions of this compound or vehicle control.
-
Add a fixed concentration of ¹²⁵I-labeled glucagon.
-
To initiate the reaction, add the prepared cell membranes (e.g., 10-20 µg protein per well).
-
Define non-specific binding in separate wells containing an excess of unlabeled glucagon.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Functional Assay: cAMP Accumulation
This protocol measures the ability of this compound to inhibit the functional response to glucagon, which is the production of intracellular cAMP. Modern methods often use Homogeneous Time-Resolved Fluorescence (HTRF) for its high throughput and sensitivity.
Caption: Workflow for a functional cAMP accumulation assay using HTRF.
Methodology:
-
Cell Culture:
-
Seed cells (e.g., CHO-K1 or HEK293 stably expressing the human glucagon receptor) into 96-well or 384-well cell culture plates.
-
Allow cells to adhere and grow for 24 hours.
-
-
cAMP Assay Protocol:
-
Gently remove the culture medium from the wells.
-
Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound to the appropriate wells. Incubate for 15-30 minutes at 37°C.
-
Add a fixed, sub-maximal concentration of glucagon (e.g., EC₈₀) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C to stimulate cAMP production.
-
Stop the reaction and lyse the cells by adding the lysis buffer provided with the cAMP assay kit (e.g., a Cisbio HTRF kit).
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the lysate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Determine the cAMP concentration in each well by interpolating from a standard curve run in parallel.
-
Calculate the percentage inhibition of the glucagon-stimulated response for each this compound concentration.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the functional IC₅₀.
-
The functional Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the Kᴅ of glucagon is known.[3]
-
References
Troubleshooting & Optimization
troubleshooting NNC 92-1687 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with NNC 92-1687, a non-peptide competitive human glucagon (B607659) receptor antagonist.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound in a question-and-answer format.
Issue 1: Lower than expected antagonist activity or high IC50 value.
-
Question: My experiment is showing a much higher IC50 for this compound than the reported ~20 μM. What could be the cause?
-
Answer: Several factors could contribute to lower than expected potency:
-
Compound Solubility: this compound may have limited solubility in aqueous buffers. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing final dilutions in your assay buffer. Precipitation of the compound at higher concentrations can lead to an artificially high IC50. Consider preparing fresh stock solutions.
-
Glucagon Concentration: As this compound is a competitive antagonist, its apparent potency will be influenced by the concentration of the agonist (glucagon) used in the assay. If the glucagon concentration is too high, it will require a higher concentration of this compound to achieve 50% inhibition. It is advisable to use a glucagon concentration at or near its EC50 for cAMP stimulation in your cell system.
-
Cell Health and Receptor Expression: The health and passage number of the cells expressing the human glucagon receptor can impact the results. Ensure cells are healthy and have a consistent level of receptor expression.
-
Assay Incubation Time: The incubation time with both the antagonist and agonist should be optimized. Insufficient pre-incubation with this compound may not allow for equilibrium to be reached at the receptor.
-
Issue 2: High variability between replicate wells or experiments.
-
Question: I am observing significant variability in my results when using this compound. How can I improve the consistency of my data?
-
Answer: High variability can stem from several sources:
-
Pipetting Inaccuracy: Due to the need for serial dilutions, small pipetting errors can be magnified. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Incomplete Compound Dissolution: As mentioned, poor solubility can lead to inconsistent concentrations in your assay wells. Visually inspect your stock and working solutions for any signs of precipitation.
-
Cell Plating Uniformity: Uneven cell seeding can result in different cell numbers per well, leading to variability in the cAMP response. Ensure a uniform single-cell suspension before plating.
-
Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification during incubation.
-
Issue 3: Difficulty in preparing a stable working solution.
-
Question: I'm noticing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?
-
Answer: This is a common issue with hydrophobic compounds. Here are some suggestions:
-
Optimize Co-solvent Concentration: While the final concentration of the organic solvent (like DMSO) in your assay should be kept low (typically <1%) to avoid off-target effects, you may need to optimize this concentration to maintain the solubility of this compound at the highest tested concentrations.
-
Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, to the assay buffer can help to maintain the solubility of the compound.
-
Prepare Fresh Dilutions: It is recommended to prepare fresh working solutions for each experiment from a concentrated stock solution and use them on the same day.[1]
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a competitive antagonist of the human glucagon receptor.[2][3][4] It specifically binds to the glucagon receptor and inhibits glucagon-stimulated accumulation of cyclic AMP (cAMP).[4][5][6]
-
What are the reported IC50 and Ki values for this compound? this compound has a reported IC50 of 20 μM and a functional Ki of 9.1 μM at the human glucagon receptor.[1][2][3][7]
-
In what research area is this compound primarily used? this compound is used in the research of type 2 diabetes.[1][8]
-
What is the chemical name for this compound? The chemical name is 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone.[2][3][4]
-
Are there any known structural features that are critical for its activity? Structure-activity relationship studies have shown that the benzimidazole (B57391) portion of the molecule is crucial for its binding affinity.[2] Modifications to the catechol group or the keto linker are generally not well-tolerated.[7]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Reference(s) |
| IC50 | 20 μM | Human | [1][2][3][7] |
| Ki (functional) | 9.1 μM | Human | [1][2][3][7] |
Experimental Protocols
Protocol: Glucagon Receptor Antagonism Assay using cAMP Measurement
This protocol outlines a general method for determining the antagonist activity of this compound in a cell line expressing the human glucagon receptor.
-
Cell Culture and Plating:
-
Culture cells (e.g., HEK293 or CHO) stably expressing the human glucagon receptor in appropriate media.
-
Seed cells into 96-well or 384-well plates at a predetermined density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in a suitable buffer to create a concentration range for the dose-response curve.
-
-
Antagonist Incubation:
-
Remove the culture medium from the cells and add the diluted this compound solutions.
-
Pre-incubate the cells with this compound for a sufficient time (e.g., 15-30 minutes) at 37°C to allow for receptor binding.
-
-
Agonist Stimulation:
-
Prepare a solution of glucagon at a concentration that elicits a submaximal response (e.g., EC80) in the cAMP assay.
-
Add the glucagon solution to the wells containing the cells and this compound.
-
-
cAMP Measurement:
-
Incubate the cells with glucagon for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable commercial kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Mandatory Visualization
Caption: Glucagon signaling pathway and inhibition by this compound.
Caption: Experimental workflow for this compound antagonist assay.
References
Technical Support Center: Optimizing NNC 92-1687 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of NNC 92-1687 for in vitro experiments. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-peptide, competitive antagonist of the human glucagon (B607659) receptor (GCGR).[1][2][3][4] Its mechanism of action involves binding to the glucagon receptor and inhibiting the downstream signaling cascade initiated by glucagon. Specifically, it blocks glucagon-stimulated accumulation of cyclic AMP (cAMP), a key second messenger in the glucagon signaling pathway.[2][3][4]
Q2: What are the key potency values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound is approximately 20 µM, and its functional inhibitor constant (Ki) is about 9.1 µM at the human glucagon receptor.[1][5][6]
Q3: What is the primary application of this compound in in vitro research?
This compound is primarily used in research to study the effects of glucagon receptor antagonism, particularly in the context of type 2 diabetes and glucose metabolism.[7] It allows for the investigation of the physiological roles of glucagon signaling in various cell types.
Q4: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final DMSO concentration in cell culture media low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Q5: How should this compound be stored?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months.
Data Presentation
This compound Properties
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂O₃S | [8] |
| Molecular Weight | 300.33 g/mol | [8] |
| Type | Non-peptide, competitive antagonist | [1][2][3] |
| Target | Human Glucagon Receptor (GCGR) | [1][2][3] |
| IC50 | ~20 µM | [1][5][6] |
| Ki | ~9.1 µM | [1][5][6] |
| Solubility | Soluble in DMSO |
Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Starting Concentration Range | Key Considerations |
| Glucagon-Stimulated cAMP Assay | 1 µM - 100 µM | Start with a broad range to determine the optimal inhibitory concentration. |
| Competitive Binding Assay | 0.1 µM - 50 µM | The concentration will depend on the affinity of the radioligand used. |
| Cell Viability/Cytotoxicity Assay | 1 µM - 200 µM | Essential to rule out non-specific cytotoxic effects. |
Experimental Protocols
Protocol 1: Glucagon-Stimulated cAMP Accumulation Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on glucagon-induced cAMP production in a cell line expressing the human glucagon receptor (e.g., HEK293-hGCGR).
Materials:
-
HEK293 cells stably expressing the human glucagon receptor (hGCGR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Glucagon stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Methodology:
-
Cell Plating: Seed the HEK293-hGCGR cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubation with Antagonist: Remove the growth medium from the cells and wash once with serum-free medium. Add the prepared this compound dilutions to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Glucagon Stimulation: Prepare a solution of glucagon in serum-free medium containing a PDE inhibitor (to prevent cAMP degradation). A typical glucagon concentration to use is its EC₈₀ (the concentration that elicits 80% of the maximal response), which should be determined in a separate experiment. Add the glucagon solution to all wells except the negative control wells. Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the human glucagon receptor.
Materials:
-
Cell membranes prepared from cells expressing hGCGR
-
Radiolabeled glucagon (e.g., ¹²⁵I-glucagon)
-
This compound
-
Non-specific binding control (e.g., a high concentration of unlabeled glucagon)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Assay Setup: In a microplate, combine the cell membranes, radiolabeled glucagon at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled glucagon).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition binding equation to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in vitro.
Caption: Troubleshooting logic for common issues with this compound experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low antagonist activity observed | 1. Insufficient Concentration: this compound has a relatively high IC50 (~20 µM). The concentrations used may be too low to elicit a significant effect. 2. Compound Degradation: Improper storage of the compound or stock solution. 3. Low Receptor Expression: The cell line may not express a sufficient number of functional glucagon receptors. 4. High Agonist Concentration: The concentration of glucagon used for stimulation may be too high, making it difficult for a competitive antagonist to compete effectively. | 1. Perform a dose-response curve extending to higher concentrations (e.g., up to 100 µM). 2. Use a fresh aliquot of the compound or prepare a new stock solution. Ensure proper storage at -20°C. 3. Confirm receptor expression using techniques like qPCR, western blot, or by testing a known potent glucagon receptor agonist. 4. Determine the EC₅₀ of glucagon in your assay and use a concentration around the EC₈₀ for stimulation. |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent cell numbers across the wells of the plate. 2. Pipetting Errors: Inaccurate dispensing of compound, agonist, or assay reagents. 3. Edge Effects: Evaporation from the outer wells of the microplate. | 1. Ensure a single-cell suspension before plating and mix the cell suspension thoroughly before and during plating. 2. Use calibrated pipettes and ensure proper pipetting technique. For small volumes, consider using a multi-channel pipette for consistency. 3. Avoid using the outermost wells of the plate or fill them with sterile media or PBS to create a humidity barrier. |
| Observed cytotoxicity at expected effective concentrations | 1. High DMSO Concentration: The final concentration of the solvent (DMSO) in the culture medium is too high. 2. Compound-Specific Cytotoxicity: this compound itself may be toxic to the specific cell line at the concentrations being tested. | 1. Ensure the final DMSO concentration in the wells does not exceed 0.5%. Prepare intermediate dilutions in an aqueous buffer if necessary. 2. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations in the absence of glucagon to determine its cytotoxic profile. If cytotoxicity is observed at the effective antagonist concentrations, consider using a lower, non-toxic concentration or a different experimental approach. |
| Precipitation of this compound in culture medium | Poor Solubility: The compound may be precipitating out of the aqueous culture medium, especially at higher concentrations. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting into the aqueous medium. 2. When preparing working solutions, add the DMSO stock to the medium while vortexing to ensure rapid and thorough mixing. 3. If precipitation persists, consider preparing a lower concentration stock solution or using a small amount of a non-toxic surfactant like Pluronic F-68 in the medium, after validating it does not interfere with the assay. |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. proteopedia.org [proteopedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Combined In Vitro and In Silico Workflow to Deliver Robust, Transparent, and Contextually Rigorous Models of Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of NNC 92-1687
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NNC 92-1687. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound was the first non-peptide competitive antagonist developed for the human glucagon (B607659) receptor (GCGR).[1][2][][4] Its primary mechanism of action is to specifically bind to the GCGR and inhibit glucagon-stimulated cyclic AMP (cAMP) accumulation.[2][5] This action blocks the downstream signaling cascade initiated by glucagon, which includes the promotion of hepatic glucose output through glycogenolysis and gluconeogenesis.[5]
Q2: What are the known binding affinity and potency values for this compound?
This compound exhibits a binding affinity (IC50) of 20 µM and a functional inhibitory constant (Ki) of 9.1 µM at the human glucagon receptor.[6][7]
Q3: Are there any known or potential off-target effects of this compound?
Direct and comprehensive off-target screening data for this compound is not extensively available in the public domain. However, researchers should consider the following potential off-target liabilities based on its chemical class (benzimidazole) and data from other glucagon receptor antagonists:
-
Cross-reactivity with related receptors: Other small molecule glucagon receptor antagonists, such as MK-0893, have demonstrated inhibitory activity at the Glucagon-Like Peptide-1 (GLP-1) receptor.[7][8] Given the structural homology between GCGR and GLP-1R, it is plausible that this compound could exhibit some degree of cross-reactivity.
-
Effects associated with the benzimidazole (B57391) scaffold: The benzimidazole chemical moiety is present in a wide range of pharmacologically active compounds, including anthelmintics, antifungals, and proton pump inhibitors.[9][10][11][] Some benzimidazole-based drugs have been associated with adverse effects, including hematological and hepatotoxic effects, through mechanisms unrelated to GCGR antagonism.[13]
It is crucial for researchers to experimentally verify the selectivity of this compound in their specific experimental systems.
Troubleshooting Guides
Problem 1: Inconsistent or weaker than expected inhibition of glucagon-stimulated cAMP production.
-
Possible Cause 1: Compound Stability and Solubility.
-
Troubleshooting Tip: this compound is a small organic molecule. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in aqueous assay buffers. Prepare fresh stock solutions regularly and store them appropriately to avoid degradation.
-
-
Possible Cause 2: Assay Conditions.
-
Troubleshooting Tip: Optimize the concentration of glucagon used to stimulate the cells. The apparent inhibitory potency of a competitive antagonist like this compound will depend on the concentration of the agonist. Also, ensure the cell density and incubation times are consistent across experiments.
-
-
Possible Cause 3: Cell Line and Receptor Expression.
-
Troubleshooting Tip: Verify the expression level of the glucagon receptor in your cell line. Low receptor expression can lead to a smaller dynamic range in the cAMP assay, making it difficult to accurately quantify inhibition.
-
Problem 2: Observing unexpected cellular effects not attributable to glucagon receptor antagonism.
-
Possible Cause 1: Potential Off-Target Activity.
-
Troubleshooting Tip: As discussed in the FAQs, consider the possibility of off-target effects. To investigate this, you can:
-
Test this compound in a counterscreen against the GLP-1 receptor, especially if your experimental system expresses it.
-
Use a structurally unrelated glucagon receptor antagonist as a control to see if the unexpected effect is specific to this compound's chemical structure.
-
Perform a broader off-target screening against a panel of receptors and kinases.
-
-
-
Possible Cause 2: Non-specific Cytotoxicity.
-
Troubleshooting Tip: High concentrations of any small molecule can induce cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations of this compound used in your functional assays to rule out cell death as the cause of the observed effects.
-
Data Summary
Table 1: On-Target Activity of this compound
| Parameter | Value | Receptor | Species | Reference |
| IC50 | 20 µM | Glucagon Receptor | Human | [6][7] |
| Ki | 9.1 µM | Glucagon Receptor | Human | [6][7] |
Table 2: Potential Off-Target Considerations for this compound
| Potential Off-Target Class | Rationale for Consideration | Key Experimental Verification |
| GLP-1 Receptor | Structural homology with GCGR; known cross-reactivity of other GCGR antagonists.[7][8] | Radioligand binding and functional cAMP assays using cells expressing the GLP-1 receptor. |
| Benzimidazole-related targets | Broad bioactivity of the benzimidazole scaffold in various drug classes.[9][10][11][] | Broad receptor and enzyme panel screening; cytotoxicity assays. |
Experimental Protocols
1. Radioligand Binding Assay for Glucagon Receptor Occupancy
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the glucagon receptor.
-
Materials:
-
Cell membranes prepared from a cell line overexpressing the human glucagon receptor.
-
Radiolabeled glucagon (e.g., [125I]-Glucagon).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add a fixed concentration of radiolabeled glucagon to each well.
-
Add increasing concentrations of this compound to the wells. Include wells with no antagonist (total binding) and wells with a high concentration of unlabeled glucagon (non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
2. Functional cAMP Assay for Glucagon Receptor Antagonism
This protocol outlines a general method to assess the functional antagonism of this compound on glucagon-stimulated cAMP production.
-
Materials:
-
A cell line expressing the human glucagon receptor (e.g., CHO, HEK293).
-
Glucagon.
-
This compound.
-
Cell culture medium.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubate the cells with increasing concentrations of this compound for a short period.
-
Stimulate the cells with a fixed concentration of glucagon (typically the EC80) in the continued presence of this compound.
-
Incubate for a time sufficient to allow for robust cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Determine the IC50 of this compound by plotting the inhibition of the glucagon-stimulated cAMP response against the concentration of the antagonist.
-
Visualizations
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected effects of this compound.
References
- 1. Safety of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. glucagon.com [glucagon.com]
- 4. Targeting glucagon receptor signalling in treating metabolic syndrome and renal injury in Type 2 diabetes: theory versus promise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Glucagon Receptor Antagonist [benchchem.com]
- 9. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
NNC 92-1687 stability and degradation in cell culture media
Disclaimer: Specific stability and degradation data for NNC 92-1687 in cell culture media are not publicly available. This guide is based on the known chemical properties of this compound, a benzimidazole (B57391) derivative, and general principles for handling small molecules in vitro. The experimental protocols and data provided are illustrative and should be adapted to your specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the first described non-peptide, competitive antagonist of the human glucagon (B607659) receptor (GCGR).[1][2][3] Its chemical name is 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone.[3] Glucagon, a hormone that opposes insulin (B600854) action, contributes to high blood sugar levels by stimulating glucose production in the liver.[4] this compound works by binding to the glucagon receptor, thereby blocking glucagon from binding and inhibiting the subsequent downstream signaling cascade that leads to cyclic AMP (cAMP) accumulation.[1][2][3][5] This mechanism makes it a valuable research tool for studying type 2 diabetes and glucose metabolism.[6][7]
Q2: What are the key chemical and physical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(1H-benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethan-1-one | [3][6] |
| Molecular Formula | C₁₅H₁₂N₂O₃S | [6] |
| Molecular Weight | 300.33 g/mol | [6] |
| Binding Affinity (IC₅₀) | 20 µM (at human GCGR) | [3][6] |
| Functional Ki | 9.1 µM | [3][7] |
| Appearance | Off-white to gray solid | [6] |
| Solubility | Soluble in DMSO | N/A |
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in sterile, anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light. When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept as low as possible (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the expected stability of this compound in aqueous cell culture media?
The stability of this compound in cell culture media has not been specifically reported. However, compounds containing catechol moieties, like this compound, can be susceptible to oxidation in aqueous, neutral pH solutions, which can be catalyzed by components in the media or exposure to light and oxygen. Therefore, it is strongly recommended to prepare fresh working solutions in your culture medium for each experiment. Long-term storage of this compound in aqueous media at 37°C is not advised without conducting a stability assessment first.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Potential Cause 1: Degradation in Media.
-
Solution: The compound may be degrading in the cell culture medium at 37°C over the course of your experiment. Prepare fresh dilutions of this compound from your DMSO stock immediately before adding it to the cells. To verify if degradation is the issue, you can perform a time-course experiment by pre-incubating the compound in the medium for various durations (e.g., 0, 2, 8, 24 hours) before adding it to the cells and measuring the biological response.
-
-
Potential Cause 2: Adsorption to Plasticware.
-
Solution: Hydrophobic compounds can adsorb to the plastic surfaces of culture plates, pipette tips, and tubes, which reduces the effective concentration available to the cells. To mitigate this, consider using low-adhesion plasticware or pre-rinsing materials with a media-serum solution.
-
-
Potential Cause 3: Precipitation.
-
Solution: The compound may be precipitating out of the aqueous culture medium, especially at higher concentrations. Visually inspect your working solutions for any signs of precipitation. When diluting the DMSO stock, ensure rapid and thorough mixing into the pre-warmed medium. If precipitation is suspected, reducing the final concentration of this compound may be necessary.
-
-
Potential Cause 4: Inactive Compound.
-
Solution: Verify the integrity of your this compound stock. If possible, confirm its identity and purity using analytical methods like LC-MS or NMR. Ensure the stock solution has not undergone excessive freeze-thaw cycles.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media via HPLC
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium (e.g., DMEM) over time.
1. Materials and Reagents:
-
This compound powder
-
Anhydrous DMSO
-
Cell Culture Medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic Acid (or other appropriate modifier)
-
Sterile microcentrifuge tubes
-
HPLC system with a UV detector and a C18 column
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution into pre-warmed (37°C) cell culture medium to a final concentration (e.g., 20 µM, matching the IC₅₀). Prepare a sufficient volume for all time points.
-
Incubation: Place the tube of this compound-containing medium in a 37°C, 5% CO₂ incubator.
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) of the medium.
-
Sample Quenching & Protein Precipitation: Immediately mix the aliquot with 3 volumes (300 µL) of ice-cold acetonitrile containing an internal standard (if available) to stop degradation and precipitate proteins.
-
Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Analyze the samples using a suitable HPLC method (e.g., a gradient elution on a C18 column with detection at a relevant UV wavelength). The peak area of this compound will be used for quantification.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the stability profile and calculate the half-life (t₁/₂) of the compound under your experimental conditions.
Hypothetical Stability Data
The following table presents illustrative stability data for this compound in DMEM at 37°C. Note: This is not real data and serves only as an example.
| Time (Hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (Serum-Free DMEM) |
| 0 | 100% | 100% |
| 2 | 95% | 91% |
| 8 | 82% | 75% |
| 24 | 55% | 42% |
| 48 | 28% | 15% |
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: this compound blocks glucagon receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. glucagon.com [glucagon.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Targeting glucagon receptor signalling in treating metabolic syndrome and renal injury in Type 2 diabetes: theory versus promise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)- | 22903-37-3 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
overcoming NNC 92-1687 solubility issues in aqueous solutions
Welcome to the technical support center for NNC 92-1687. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a non-peptide, competitive antagonist of the human glucagon (B607659) receptor (GCGR).[1][2][3] With a molecular weight of 300.33 g/mol and a chemical formula of C15H12N2O3S, it appears as an off-white to gray solid.[1][2][4] It is utilized in research, particularly for studies related to type 2 diabetes, due to its ability to inhibit the action of glucagon.[1][5]
Q2: What is the mechanism of action for this compound?
A2: this compound functions by specifically binding to the glucagon receptor, a G protein-coupled receptor (GPCR), thereby preventing the hormone glucagon from binding and activating it.[3][] This antagonism inhibits the downstream signaling cascade, including the glucagon-stimulated accumulation of cyclic AMP (cAMP), which is a key step in hepatic glucose production.[3][7]
Q3: Why is this compound difficult to dissolve in aqueous solutions?
A3: this compound is a synthetic organic compound with a predicted pKa of 7.54, making its solubility highly dependent on pH.[2] Its molecular structure contains hydrophobic regions, contributing to its poor solubility in neutral aqueous buffers. Like many small molecule inhibitors, it tends to be more soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1][4]
Q4: What is the recommended solvent for creating a stock solution?
A4: The recommended solvent for creating a high-concentration stock solution of this compound is high-purity, anhydrous DMSO.[1][4] It has been reported to be soluble in DMSO at concentrations up to 100 mg/mL; however, this may require heating to 60°C and ultrasonication to fully dissolve.[1] It is critical to use newly opened or properly stored anhydrous DMSO, as absorbed water can significantly reduce the compound's solubility.[1]
Q5: How should this compound solutions be stored?
A5: Solid this compound can be stored at room temperature for up to three years.[1] Once dissolved in a solvent like DMSO, stock solutions should be stored at -20°C for short-term use (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems encountered when preparing aqueous working solutions of this compound from an organic solvent stock.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
-
Possible Cause: This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The aqueous medium has a much lower capacity to solubilize this compound compared to the DMSO stock.
-
Solutions:
-
Decrease Final Concentration: The most straightforward solution is to lower the final target concentration of this compound in your aqueous medium.
-
Reduce DMSO Stock Concentration: Prepare a less concentrated stock solution in DMSO (e.g., 10 mM instead of 100 mM). This reduces the localized concentration spike at the point of dilution.[8]
-
Use an Intermediate Dilution Step: Perform a serial dilution. First, dilute the DMSO stock into a 50:50 mixture of DMSO and your aqueous buffer, then further dilute this intermediate solution into the final aqueous buffer.[8]
-
Increase Final DMSO Percentage: A small percentage of co-solvent can maintain solubility. Try to keep the final DMSO concentration in your working solution as low as possible to avoid off-target effects, typically below 0.5%.
-
Adjust pH: Given the predicted pKa of 7.54, the solubility of this compound is pH-dependent.[2] For weakly acidic compounds, increasing the pH above the pKa will increase solubility. Experiment with buffering your aqueous solution to a pH of 8.0-8.5.
-
Issue 2: The compound dissolves initially but precipitates over time.
-
Possible Cause: The solution may be supersaturated and thermodynamically unstable. Changes in temperature or the presence of nucleation sites can trigger precipitation.
-
Solutions:
-
Fresh Preparations: Prepare working solutions fresh for each experiment and use them promptly.
-
Maintain Temperature: Ensure the temperature of the solution remains constant. A decrease in temperature can lower solubility.
-
Filtration: After preparing the final dilution, filter it through a 0.22 µm syringe filter. This removes any microscopic, undissolved particles that could act as seeds for precipitation.
-
Issue 3: Inconsistent biological activity in experiments.
-
Possible Cause: Undissolved compound or precipitation during the experiment can lead to an inaccurate and variable effective concentration, causing inconsistent results.
-
Solutions:
-
Confirm Dissolution: Before use, visually inspect the final working solution against a light source to ensure it is clear and free of any visible precipitate.
-
Optimize Protocol: Work through the steps in Issue 1 to develop a robust and repeatable dilution protocol. Once a method is established that consistently yields a clear solution, use it for all subsequent experiments.
-
Include Co-solvents: For cell-based assays, consider using media pre-formulated with solubility enhancers if compatible with your experimental model.
-
Data & Protocols
Solubility and Stock Solution Preparation
The following table summarizes the known solubility data and recommended starting conditions for preparing this compound solutions.
| Parameter | Value / Condition | Notes | Citation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Use high-purity, anhydrous (newly opened) DMSO. | [1] |
| Stock Concentration | Up to 100 mg/mL (333 mM) | Requires heating (60°C) and ultrasonication. | [1] |
| Alternative Stock | ≥ 5 mg/mL (16.65 mM) | Achieves a clear solution, likely in DMSO. | [9][10] |
| Storage (Solid) | Room Temperature | Stable for up to 3 years. | [1] |
| Storage (In Solvent) | -20°C (1 year) or -80°C (2 years) | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocol: Preparation of a 1 mM Aqueous Working Solution
This protocol details the steps for preparing a 1 mM working solution of this compound in a buffered aqueous solution (e.g., PBS, pH 7.4) from a 100 mM DMSO stock.
-
Prepare 100 mM DMSO Stock Solution:
-
Weigh 3.0 mg of this compound powder (MW: 300.33).
-
Add 100 µL of high-purity, anhydrous DMSO.
-
Vortex thoroughly. If the compound does not fully dissolve, place the vial in a 60°C water bath for 5-10 minutes, followed by brief ultrasonication. Repeat until a clear solution is achieved.
-
Allow the solution to cool to room temperature.
-
-
Prepare Intermediate Dilution (10 mM):
-
Pipette 10 µL of the 100 mM DMSO stock solution.
-
Add it to 90 µL of the target aqueous buffer (e.g., PBS, pH 7.4).
-
Pipette up and down gently but thoroughly to mix. This creates a 10 mM solution in 10% DMSO.
-
-
Prepare Final Working Solution (1 mM):
-
Pipette 100 µL of the 10 mM intermediate dilution.
-
Add it to 900 µL of the target aqueous buffer.
-
Mix thoroughly. The final solution is 1 mM this compound in 1% DMSO.
-
-
Final Check and Use:
-
Visually inspect the final solution for any signs of precipitation.
-
If the solution is clear, it is ready for experimental use. Use promptly.
-
If precipitation is observed, repeat the procedure using a lower final concentration.
-
Visual Guides
Troubleshooting Workflow for this compound Solubility
The following diagram outlines a logical workflow for addressing solubility challenges.
Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.
Simplified Glucagon Receptor Signaling Pathway
This diagram illustrates the mechanism of action for this compound as a glucagon receptor antagonist.
Caption: this compound competitively blocks glucagon from binding to its receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)- | 22903-37-3 [chemicalbook.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. This compound Supplier | CAS 22903-37-3 | AOBIOUS [aobious.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of NNC 92-1687
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of the non-peptide glucagon (B607659) receptor antagonist, NNC 92-1687. Given the limited publicly available bioavailability data for this compound, this guide focuses on established strategies for improving the oral absorption of poorly soluble small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge for oral administration?
Q2: What is the mechanism of action of this compound?
A2: this compound functions by competitively binding to the glucagon receptor, thereby inhibiting glucagon-stimulated cyclic AMP (cAMP) accumulation in cells expressing the receptor.[2] By blocking the action of glucagon, it has the potential to reduce hepatic glucose production, making it a therapeutic target for type 2 diabetes.[4][5]
Q3: Are there any known bioavailability data for compounds similar to this compound?
A3: Yes, a subsequent β-alanine derivative, NNC 25-0926, which is also a glucagon receptor antagonist, has a reported oral bioavailability of 12% in rats.[] This provides a benchmark for the potential bioavailability that might be achieved for this class of compounds with appropriate formulation strategies.
Troubleshooting Guide: Improving Oral Bioavailability
Researchers encountering low in vivo bioavailability with this compound or similar compounds can explore the following troubleshooting strategies.
Issue 1: Poor Dissolution Rate Limiting Absorption
Q: My in vivo studies with this compound show low and variable plasma concentrations after oral administration. How can I improve its dissolution?
A: Low and erratic absorption is often a hallmark of poor aqueous solubility. Enhancing the dissolution rate is a critical first step. Consider the following formulation strategies:
Table 1: Formulation Strategies to Enhance Dissolution
| Strategy | Principle | Advantages | Considerations |
| Micronization/Nanonization | Increasing the surface area of the drug particles by reducing their size to the micrometer or nanometer range.[6][7] | Simple, well-established technique. Can significantly improve dissolution velocity.[6] | May not be sufficient for highly insoluble compounds. Potential for particle aggregation. |
| Solid Dispersions | Dispersing the drug in an inert carrier matrix at the molecular level.[7][8] | Can create amorphous forms of the drug, which have higher solubility.[7] | Potential for recrystallization of the drug over time, affecting stability. Requires careful selection of the carrier. |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolving the drug in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids.[9] | Can significantly enhance solubility and absorption. Protects the drug from degradation.[9] | Requires careful formulation development and stability testing. Potential for gastrointestinal side effects with high surfactant concentrations. |
| Complexation with Cyclodextrins | Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin (B1172386) molecule.[10] | Increases the apparent solubility of the drug. Can also improve stability. | Limited to drugs that can fit into the cyclodextrin cavity. Can be a costly approach. |
Experimental Protocol: Preparation and Evaluation of a Nanosuspension
This protocol outlines a general method for preparing a nanosuspension of a poorly soluble compound like this compound for in vivo evaluation.
-
Screening for Stabilizers:
-
Prepare saturated solutions of this compound in various aqueous stabilizer solutions (e.g., 0.5% w/v solutions of polymers like PVP, HPMC, or surfactants like Poloxamer 188, Tween 80).
-
Measure the solubility of this compound in each solution to identify stabilizers that enhance its solubility.
-
-
Nanosuspension Preparation (Wet Milling):
-
Prepare a suspension of this compound (e.g., 5% w/v) in the selected stabilizer solution.
-
Subject the suspension to high-energy wet milling using a bead mill.
-
Monitor the particle size distribution at regular intervals using a laser diffraction or dynamic light scattering instrument until the desired particle size (e.g., < 200 nm) is achieved.[11]
-
-
Characterization:
-
Measure the final particle size, polydispersity index (PDI), and zeta potential of the nanosuspension.
-
Perform in vitro dissolution testing in simulated gastric and intestinal fluids to compare the dissolution rate of the nanosuspension to the unformulated drug.
-
-
In Vivo Pharmacokinetic Study:
-
Administer the nanosuspension and a control suspension of the unformulated drug orally to a suitable animal model (e.g., rats).
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) to determine the relative bioavailability.
-
Issue 2: Poor Permeability Across the Intestinal Epithelium
Q: Even with improved dissolution, the bioavailability of my compound is still suboptimal. What strategies can enhance its permeation across the intestinal wall?
A: If dissolution is no longer the rate-limiting step, poor membrane permeability may be the primary barrier. The following approaches can be considered:
Table 2: Strategies to Enhance Intestinal Permeation
| Strategy | Mechanism of Action | Examples | Potential Risks |
| Permeation Enhancers | Reversibly open tight junctions between epithelial cells or disrupt the cell membrane to increase paracellular or transcellular transport.[12] | Sodium caprate, Chitosan, Bile salts. | Can cause cytotoxicity and damage to the intestinal mucosa with chronic use.[12] |
| Efflux Pump Inhibitors | Inhibit the function of efflux transporters like P-glycoprotein (P-gp) that pump drugs out of intestinal cells. | Verapamil, Cyclosporine A, some excipients like Tween 80. | Potential for drug-drug interactions. Systemic exposure to inhibitors can lead to toxicity. |
| Chemical Modification (Prodrugs) | Temporarily modify the drug's structure to increase its lipophilicity or to target specific transporters. The prodrug is then converted to the active drug in vivo.[7] | Ester or amide prodrugs. | Requires careful design to ensure efficient conversion to the active drug. May introduce new metabolic pathways. |
Experimental Protocol: In Vitro Permeability Assessment using Caco-2 Cells
This protocol describes a common in vitro model to assess the intestinal permeability of a compound and the effect of permeation enhancers.
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated monolayer with tight junctions.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Add a solution of this compound (with and without a permeation enhancer) to the apical (AP) side of the Caco-2 monolayer.
-
At specified time intervals, take samples from the basolateral (BL) side.
-
Analyze the concentration of this compound in the BL samples using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
-
A significant increase in Papp in the presence of an enhancer suggests improved permeability.
-
Visualizations
Logical Workflow for Improving Bioavailability
Caption: A logical workflow for troubleshooting and improving the oral bioavailability of a poorly soluble compound.
Glucagon Receptor Signaling Pathway
References
- 2. glucagon.com [glucagon.com]
- 3. Portico [access.portico.org]
- 4. Recent progress in the development of small-molecule glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule glucagon receptor antagonists: an updated patent review (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanocrystals Technology for Improving Bioavailability of Poorly Soluble Drugs: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. scispace.com [scispace.com]
- 10. droracle.ai [droracle.ai]
- 11. Formulation and optimization of pH-sensitive nanocrystals for improved oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glucagon.com [glucagon.com]
Validation & Comparative
A Comparative Analysis of NNC 92-1687 and Other Glucagon Receptor Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glucagon (B607659) receptor antagonist NNC 92-1687 with other key market alternatives. The following sections detail the performance of these antagonists, supported by experimental data, to facilitate informed decisions in metabolic disease research.
Introduction to Glucagon Receptor Antagonists
Glucagon, a peptide hormone, plays a crucial role in glucose homeostasis by stimulating hepatic glucose production. In type 2 diabetes, dysregulated glucagon secretion contributes to hyperglycemia. Glucagon receptor antagonists are a class of therapeutic agents that block the action of glucagon, thereby reducing hepatic glucose output and lowering blood glucose levels. This guide focuses on this compound, one of the first non-peptide competitive human glucagon receptor antagonists, and compares it with other notable antagonists: LY2409021 (Adomeglivant), LGD-6972 (RVT-1502), PF-06291874, and MK-0893.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound and its comparators based on available data. It is important to note that these values are derived from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Target | Assay Type | IC50 | Ki | Reference |
| This compound | Human Glucagon Receptor | Radioligand Binding | 20 µM | 9.1 µM | [1][2][3][4][5] |
| LY2409021 (Adomeglivant) | Human Glucagon Receptor | - | - | - | [6] |
| LGD-6972 (RVT-1502) | Human Glucagon Receptor | Radioligand Binding | - | - | [7][8] |
| PF-06291874 | Human Glucagon Receptor | - | - | - | [4] |
| MK-0893 | Human Glucagon Receptor | Radioligand Binding | 6.6 nM | - | [9][10] |
| MK-0893 | Human Glucagon Receptor | cAMP Functional Assay | 15.7 nM | - | [9] |
In Vivo Efficacy
-
This compound : As one of the earliest small molecule antagonists, it paved the way for the development of more potent successors. In vivo efficacy data for this compound is limited in publicly available literature compared to newer compounds.[11]
-
LY2409021 (Adomeglivant) : Phase 2 clinical trials have shown that LY2409021 produces dose-dependent improvements in glycemic control in patients with type 2 diabetes.[6]
-
LGD-6972 (RVT-1502) : In clinical studies, LGD-6972 demonstrated dose-dependent decreases in fasting plasma glucose in both healthy subjects and patients with type 2 diabetes.[7]
-
PF-06291874 : This antagonist has shown robust, dose-dependent reductions in mean daily glucose and fasting plasma glucose in subjects with type 2 diabetes in a 28-day study.
-
MK-0893 : In preclinical studies, MK-0893 blunted glucagon-induced glucose elevation in mice and rhesus monkeys.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Radioligand Binding Assay (for determining IC50 and Ki)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the glucagon receptor.
Materials:
-
Membrane preparations from cells expressing the human glucagon receptor.
-
Radioligand (e.g., [125I]-glucagon).
-
Test compounds (this compound and others).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the receptor membrane preparation with the radioligand and varying concentrations of the test compound in a 96-well plate.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for determining functional antagonism)
This assay measures the ability of an antagonist to inhibit glucagon-stimulated intracellular cyclic adenosine (B11128) monophosphate (cAMP) production.
Materials:
-
Cells expressing the human glucagon receptor (e.g., CHO, HEK293).
-
Glucagon.
-
Test compounds (this compound and others).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of glucagon (typically EC80) in the presence of a PDE inhibitor.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Generate a dose-response curve for the antagonist and calculate the IC50 value, representing the concentration that causes 50% inhibition of the glucagon-induced cAMP response.[12][13][14]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological and experimental processes is essential for a clear understanding.
Caption: Glucagon receptor signaling pathway leading to increased glucose production.
Caption: Workflow for the comparative evaluation of glucagon receptor antagonists.
References
- 1. Portico [access.portico.org]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. glucagon receptor antagonist | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. diamond.ac.uk [diamond.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to NNC 92-1687 and BAY 27-9955 in Diabetes Research
In the landscape of type 2 diabetes research, the antagonism of the glucagon (B607659) receptor has emerged as a promising therapeutic strategy. Glucagon, a key hormone in glucose homeostasis, stimulates hepatic glucose production. Its overactivity in diabetic states contributes to hyperglycemia. This guide provides a detailed comparison of two non-peptide, competitive human glucagon receptor antagonists: NNC 92-1687 and BAY 27-9955.
Mechanism of Action
Both this compound and BAY 27-9955 function by competitively binding to the human glucagon receptor, a G-protein coupled receptor (GPCR).[1][2][3] This action blocks the binding of endogenous glucagon, thereby inhibiting the downstream signaling cascade that leads to hepatic glucose production. The primary intracellular pathway affected is the adenylyl cyclase-cAMP-protein kinase A (PKA) system.[2] By preventing the glucagon-induced rise in intracellular cAMP, these antagonists effectively reduce glycogenolysis and gluconeogenesis in the liver.
Quantitative Performance Data
The in vitro potency of these two compounds shows a significant difference. BAY 27-9955 demonstrates substantially higher potency in the nanomolar range, while this compound's potency lies in the micromolar range.
| Parameter | This compound | BAY 27-9955 |
| Binding Affinity (IC50) | 20 µM[1][4][5] | 110 nM[3] |
| Functional Potency (Ki / IC50) | 9.1 µM (Ki)[1][4][5] | 46 nM (IC50 for cAMP inhibition)[6] |
| Competitive Antagonism (pA2) | Not Reported | 7.8[6] |
In Vivo and Clinical Data
Significant in vivo and clinical data are available for BAY 27-9955, whereas such information for this compound is limited in the public domain.
BAY 27-9955: Human Clinical Trial
A key clinical study in healthy male volunteers demonstrated the efficacy of BAY 27-9955 in a glucagon challenge model.
| Parameter | Placebo | BAY 27-9955 (70 mg) | BAY 27-9955 (200 mg) |
| Peak Plasma Glucose | ~10 mmol/l | Proportional Decrease | 7.6 +/- 1.1 mmol/l |
| Glucose Production Rate | Doubled to ~23 µmol/kg/min | Proportional Decrease | Minimally increased to 15.3 +/- 1.9 µmol/kg/min |
Pharmacokinetics
| Compound | Parameter | Species | Value |
| BAY 27-9955 | Oral Bioavailability | Sprague-Dawley Rats | 40%[6] |
| This compound | Not Reported | - | - |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies employed in the characterization of these antagonists.
In Vitro Assays
-
Receptor Binding Assay: The binding affinity of both compounds was determined using a competitive binding assay with radiolabeled glucagon and membranes from cells expressing the recombinant human glucagon receptor. The concentration of the antagonist required to displace 50% of the radiolabeled glucagon (IC50) is a measure of its binding affinity.
-
cAMP Accumulation Assay: The functional potency of the antagonists was assessed by their ability to inhibit glucagon-stimulated intracellular cAMP accumulation. Cells expressing the human glucagon receptor are stimulated with a fixed concentration of glucagon in the presence of varying concentrations of the antagonist. The concentration of the antagonist that inhibits 50% of the cAMP production (IC50) is determined.
BAY 27-9955 Human Clinical Trial Protocol
The study was a two-dose, double-blind, placebo-controlled, crossover trial in healthy male volunteers.[7][8]
-
Fasting: Subjects fasted overnight.
-
Baseline Measurement: Basal glucose production was measured using a stable isotope tracer, [6,6-2H2]glucose.
-
Drug Administration: A single oral dose of BAY 27-9955 (70 mg or 200 mg) or placebo was administered.
-
Hormone Infusion: Two hours after drug administration, an infusion of somatostatin (B550006) (to suppress endogenous insulin (B600854) and glucagon secretion), insulin, and glucagon was initiated to create a state of hyperglucagonemia.
-
Monitoring: Plasma glucose concentrations and the rate of glucose production were monitored throughout the experiment.
Visualizing the Molecular Pathways and Workflows
Glucagon Signaling Pathway and Antagonist Intervention
Caption: Glucagon signaling pathway and the inhibitory action of antagonists.
Experimental Workflow for BAY 27-9955 Clinical Trial
Caption: Workflow of the BAY 27-9955 human clinical trial.
Conclusion
Both this compound and BAY 27-9955 are valuable research tools for investigating the role of glucagon in diabetes. BAY 27-9955 stands out due to its significantly higher in vitro potency and the availability of human clinical trial data, which provides strong evidence for its efficacy in blocking glucagon-stimulated glucose production. While in vivo data for this compound is not as readily available, its characterization as a competitive glucagon receptor antagonist makes it a useful compound for preclinical studies. For researchers selecting a glucagon receptor antagonist, the choice will depend on the specific requirements of their study, with BAY 27-9955 being a more suitable candidate for translational and clinical research contexts, while this compound may be employed in initial in vitro screening and mechanism of action studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Portico [access.portico.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of a novel glucagon receptor antagonist (Bay 27-9955) on glucagon-stimulated glucose production in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glucagon Receptor Inhibitors: NNC 92-1687 vs. L-168,049
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two non-peptide, small molecule glucagon (B607659) receptor inhibitors: NNC 92-1687 and L-168,049. The information presented is collated from seminal research publications and is intended to assist researchers in understanding the key characteristics and experimental evaluation of these compounds.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and L-168,049, highlighting the significant differences in their potency and mechanism of action.
Table 1: Comparison of In Vitro Potency and Mechanism of Action
| Parameter | This compound | L-168,049 |
| Mechanism of Action | Competitive Antagonist | Non-competitive Antagonist[1] |
| Binding Affinity (IC50) | 20 µM (human receptor)[2] | 3.7 nM (human receptor)[1] |
| Functional Inhibition (Ki/Kb) | Kᵢ = 9.1 µM (cAMP assay)[2] | Kₑ = 25 nM (cAMP assay)[1] |
| Functional Inhibition (IC50) | Not explicitly reported | 41 nM (cAMP assay) |
Table 2: Species Selectivity of L-168,049
| Species | Receptor Binding Affinity (IC50) |
| Human | 3.7 nM |
| Murine | 63 nM |
| Canine | 60 nM |
| Rat | > 1 µM |
| Guinea Pig | > 1 µM |
| Rabbit | > 1 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound and L-168,049 are provided below.
Radioligand Binding Assays
1. This compound: Competitive Radioligand Binding Assay
-
Cell Line: Baby hamster kidney (BHK) cells stably expressing the recombinant human glucagon receptor.
-
Radioligand: [¹²⁵I]Glucagon.
-
Procedure:
-
Membranes from the engineered BHK cells were prepared.
-
A fixed concentration of [¹²⁵I]Glucagon was incubated with the cell membranes.
-
Increasing concentrations of this compound were added to compete with the radioligand for binding to the glucagon receptor.
-
The reaction was allowed to reach equilibrium.
-
Bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was quantified using a gamma counter.
-
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [¹²⁵I]Glucagon (IC50) was determined from competition curves.
2. L-168,049: Radioligand Binding Assay
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human glucagon receptor.
-
Radioligand: [¹²⁵I]Glucagon.
-
Procedure:
-
Crude membrane preparations were made from the recombinant CHO cells.
-
Membranes were incubated with [¹²⁵I]Glucagon and varying concentrations of L-168,049 in a binding buffer.
-
The incubation was carried out for a specified time to allow for binding.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters was measured.
-
-
Data Analysis: IC50 values were calculated from the concentration-response curves of L-168,049 inhibiting [¹²⁵I]Glucagon binding.
Functional Assays: Inhibition of Glucagon-Stimulated cAMP Production
1. This compound: cAMP Accumulation Assay
-
Cell Line: BHK cells expressing the recombinant human glucagon receptor.
-
Procedure:
-
Cells were incubated with various concentrations of glucagon in the presence of fixed concentrations of this compound.
-
The stimulation was allowed to proceed for a set time.
-
The reaction was stopped, and the cells were lysed.
-
The intracellular concentration of cyclic AMP (cAMP) was measured using a suitable immunoassay.
-
-
Data Analysis: The data was analyzed using a Schild plot to determine the functional inhibitory constant (Kᵢ) and to confirm the competitive nature of the antagonism. A rightward shift in the glucagon dose-response curve with increasing concentrations of this compound is indicative of competitive antagonism.
2. L-168,049: Adenylyl Cyclase Activation Assay
-
Cell Line: CHO cells expressing the human glucagon receptor.
-
Procedure:
-
Cell membranes were prepared from the recombinant CHO cells.
-
The membranes were incubated with increasing concentrations of glucagon in the presence or absence of L-168,049.
-
The adenylyl cyclase activity was measured by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.
-
The reaction was carried out in a buffer containing ATP, an ATP regenerating system, and other necessary cofactors.
-
-
Data Analysis: The concentration of L-168,049 that caused a two-fold shift in the glucagon EC50 value (Kₑ) was determined. A decrease in the maximal glucagon-stimulated cAMP production in the presence of L-168,049 indicated non-competitive antagonism.[1]
Visualizations
Signaling Pathway and Experimental Workflows
References
Comparative Analysis of NNC 92-1687 Activity Across Diverse Cell Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Glucagon (B607659) Receptor Antagonist NNC 92-1687
This compound is a non-peptide, competitive antagonist of the human glucagon receptor, playing a crucial role in the investigation of type 2 diabetes and the broader field of metabolic disease research.[1] This guide provides a comparative overview of its activity in various cell systems, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been primarily characterized in cell lines recombinantly expressing the human glucagon receptor. The following table summarizes the key quantitative parameters of this compound's antagonism.
| Parameter | Value | Cell System | Reference |
| IC50 | 20 µM | BHK cells (recombinant human glucagon receptor) | [2][3] |
| Ki (functional) | 9.1 µM | BHK cells (recombinant human glucagon receptor) | [2][3] |
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the glucagon receptor. This is demonstrated by the parallel rightward shift of the glucagon concentration-response curve in the presence of increasing concentrations of the antagonist, without a reduction in the maximal response. A Schild plot analysis of this data yields a slope that is not significantly different from unity, further confirming competitive antagonism.[2]
Signaling Pathway of Glucagon Receptor and Inhibition by this compound
The glucagon receptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand glucagon, activates the Gs alpha subunit. This in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which acts as a second messenger to initiate a downstream signaling cascade, primarily through Protein Kinase A (PKA). This pathway ultimately leads to increased hepatic glucose output. This compound competitively binds to the glucagon receptor, preventing glucagon from binding and thereby inhibiting the entire downstream signaling cascade.
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to characterize the activity of glucagon receptor antagonists like this compound.
Radioligand Binding Assay (Competitive)
This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to the glucagon receptor.
-
Cell Culture and Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human glucagon receptor to ~90% confluency.
-
Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of radiolabeled glucagon (e.g., [125I]-glucagon).
-
Add increasing concentrations of the unlabeled competitor (this compound or other test compounds).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition curve.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Accumulation
This assay measures the ability of an antagonist to inhibit glucagon-stimulated production of intracellular cAMP.
-
Cell Culture:
-
Seed CHO or HEK293 cells stably expressing the human glucagon receptor in a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with increasing concentrations of this compound for a short period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of glucagon (typically the EC80 concentration).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Calculate the IC50 value by non-linear regression analysis of the dose-response curve.
-
Caption: Workflow for a cAMP accumulation functional assay.
Primary Hepatocyte Glucagon Response Assay
This assay assesses the antagonist's effect on a physiologically relevant endpoint, such as glucose output, in primary liver cells.
-
Hepatocyte Isolation and Culture:
-
Isolate primary hepatocytes from a suitable animal model (e.g., rat or mouse) or use cryopreserved human hepatocytes.
-
Plate the hepatocytes on collagen-coated plates and allow them to attach.
-
-
Assay Procedure:
-
Wash the hepatocytes and incubate in a glucose-free medium containing gluconeogenic precursors (e.g., lactate (B86563) and pyruvate).
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with glucagon.
-
Incubate for a defined period (e.g., 1-3 hours).
-
Collect the culture medium and measure the glucose concentration using a glucose oxidase assay.
-
Normalize the glucose output to the total protein content of the cells in each well.
-
Determine the inhibitory effect of this compound on glucagon-stimulated glucose production.
-
This guide provides a foundational understanding of the activity and characterization of this compound. For more specific applications and in-depth analysis, consulting the primary literature is recommended. The provided protocols offer a starting point for robust and reproducible experimental design.
References
For Immediate Release
This guide provides a comprehensive overview of the selectivity profile of NNC 92-1687, a non-peptide competitive antagonist of the human glucagon (B607659) receptor. Designed for researchers, scientists, and drug development professionals, this document summarizes the available binding and functional data for this compound and presents detailed experimental protocols for assessing its selectivity against related G-protein coupled receptors (GPCRs).
Executive Summary
Data Presentation: this compound Affinity for the Human Glucagon Receptor
The following table summarizes the reported binding and functional activity of this compound at the human glucagon receptor (GCGR). Data for other related GPCRs are not currently available in the public domain and would require experimental determination using the protocols outlined in this guide.
| Receptor | Ligand | Assay Type | Species | IC50 (µM) | Ki (µM) | Reference |
| Glucagon Receptor (GCGR) | This compound | Radioligand Binding | Human | 20 | 9.1 | [1][2][3] |
| Glucagon Receptor (GCGR) | This compound | cAMP Functional Assay | Human | - | 9.1 | [4] |
| GLP-1 Receptor (GLP-1R) | This compound | Not Available | - | - | - | - |
| GIP Receptor (GIPR) | This compound | Not Available | - | - | - | - |
Experimental Protocols
To determine the selectivity profile of this compound, two primary types of assays are recommended: a radioligand binding assay to measure competitive binding affinity and a cAMP functional assay to assess antagonist potency.
Radioligand Binding Assay Protocol (Competitive Binding)
This protocol is designed to determine the binding affinity (Ki) of this compound for the glucagon receptor and other related GPCRs by measuring its ability to displace a known radioligand.
Materials:
-
Membrane Preparations: Crude membrane preparations from cell lines stably expressing the human glucagon receptor, GLP-1R, GIPR, or other GPCRs of interest.
-
Radioligand: A suitable radiolabeled ligand for each receptor (e.g., [¹²⁵I]-Glucagon for the glucagon receptor).
-
This compound: Test compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for each receptor.
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Wash Buffer: (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
96-well Filter Plates: (e.g., GF/C plates).
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
Procedure:
-
Plate Preparation: Pre-coat the 96-well filter plates with a blocking agent like 0.3% polyethyleneimine for 30 minutes to reduce non-specific binding, followed by washing with an appropriate buffer.
-
Reaction Mixture: In a separate 96-well plate, combine the following in each well:
-
Receptor membrane preparation (typically 5-20 µg of protein per well).
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of this compound.
-
For total binding wells, add binding buffer instead of this compound.
-
For non-specific binding wells, add a saturating concentration of the unlabeled ligand.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly transfer the contents of the reaction plate to the pre-treated filter plate and apply a vacuum to separate the bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay Protocol (Antagonist Mode)
This protocol measures the ability of this compound to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in GPCR signaling.
Materials:
-
Cell Lines: Whole cells stably expressing the human glucagon receptor, GLP-1R, GIPR, or other GPCRs of interest.
-
Agonist: A known agonist for each receptor (e.g., Glucagon for the glucagon receptor).
-
This compound: Test compound.
-
Cell Culture Medium.
-
Stimulation Buffer: (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
384-well White Opaque Plates.
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at an optimized density and allow them to attach overnight.
-
Compound Pre-incubation: Remove the cell culture medium and add varying concentrations of this compound dissolved in stimulation buffer to the wells. Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add the specific agonist for each receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Glucagon receptor signaling pathway and the inhibitory action of this compound.
Experimental workflow for determining the GPCR selectivity profile of this compound.
References
Independent Verification of NNC 92-1687's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of NNC 92-1687, the first-in-class non-peptide competitive human glucagon (B607659) receptor antagonist, with other relevant alternatives. It is intended for researchers, scientists, and drug development professionals interested in the independent verification of its mechanism of action. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of the human glucagon receptor (GCGR).[1][2][3][4][5][6] Glucagon, a peptide hormone, plays a crucial role in glucose homeostasis by stimulating hepatic glucose production. It binds to the GCGR, a G-protein coupled receptor (GPCR), primarily activating the Gαs subunit. This initiates a signaling cascade involving adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[7] Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that promote glycogenolysis and gluconeogenesis.
This compound competitively binds to the GCGR, thereby preventing glucagon from binding and initiating this signaling cascade.[2][3][4][5] This inhibitory action leads to a reduction in intracellular cAMP accumulation, which is a key measure of its antagonist activity.[2][3] The primary therapeutic potential of this compound and similar antagonists lies in their ability to mitigate the hyperglycemic effects of excess glucagon, a condition often observed in type 2 diabetes.[8][9][10]
Quantitative Performance Comparison
The following table summarizes the reported in vitro potency of this compound and selected alternative glucagon receptor antagonists. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Compound Name | Target | Antagonist Type | Binding Affinity (IC50/Ki) | Functional Potency (IC50/Ki) | Species | Reference(s) |
| This compound | Human Glucagon Receptor | Competitive | IC50: 20 µM, Ki: 9.1 µM | Ki: 9.1 µM (cAMP) | Human | [1][2][6][11][12] |
| L-168,049 | Human Glucagon Receptor | Non-competitive | IC50: 3.7 nM | IC50: 41 nM (cAMP) | Human | [13][14][15] |
| MK-0893 | Human Glucagon Receptor | Competitive | IC50: 6.6 nM | IC50: 15.7 nM (cAMP) | Human | [16] |
| BAY-27-9955 | Human Glucagon Receptor | Competitive | IC50: 110 nM | - | Human | [] |
Experimental Protocols
Detailed, independently verified experimental protocols for this compound are not extensively available in the public domain. However, based on the literature, the following are generalized methodologies for the key assays used to characterize glucagon receptor antagonists.
Glucagon Receptor Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., ¹²⁵I-glucagon) from the glucagon receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with BSA and protease inhibitors) is used.
-
Incubation: A fixed concentration of radiolabeled glucagon is incubated with the cell membranes in the presence of increasing concentrations of the test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay determines the functional consequence of receptor binding by measuring the inhibition of glucagon-stimulated intracellular cAMP production.
Methodology:
-
Cell Culture: Cells expressing the human glucagon receptor are seeded in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with increasing concentrations of the antagonist (e.g., this compound) for a defined period.
-
Stimulation: Glucagon is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a specific time.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), LANCE (Lanthanide Chelate Excite), or an ELISA-based kit.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the glucagon-stimulated cAMP production (IC50) is determined.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: Generalized experimental workflow for characterizing glucagon receptor antagonists.
Independent Verification and Conclusion
While this compound is widely cited as the first non-peptide competitive antagonist of the human glucagon receptor, a comprehensive body of literature dedicated to the independent verification of its specific mechanism of action is not readily apparent. The initial discovery and characterization remain the primary source of information regarding its binding mode and functional effects. Subsequent research has focused more on the development of novel glucagon receptor antagonists with improved potency and pharmacokinetic properties.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting glucagon receptor signalling in treating metabolic syndrome and renal injury in Type 2 diabetes: theory versus promise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress in the Use of Glucagon and Glucagon Receptor Antago-nists in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glucagon receptor antagonist | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 11. resources.revvity.com [resources.revvity.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. rndsystems.com [rndsystems.com]
- 16. apexbt.com [apexbt.com]
A Researcher's Guide to NNC 92-1687: A Comparative Analysis of a Non-Peptide Glucagon Receptor Antagonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NNC 92-1687, a first-generation non-peptide glucagon (B607659) receptor antagonist, with other key alternatives. This document synthesizes available experimental data to objectively evaluate its performance and utility in metabolic disease research, particularly type 2 diabetes.
This compound, chemically identified as 2-(Benzimidazol-2-ylthio)-1-(3, 4-dihydroxyphenyl)-1-ethanone, emerged as an early non-peptide competitive antagonist of the human glucagon receptor.[1][2][3] Its development marked a pivotal shift from peptide-based antagonists, offering the potential for orally active drugs to modulate the glucagon signaling pathway.[4] This pathway plays a crucial role in glucose homeostasis, and its dysregulation is a key factor in the pathophysiology of type 2 diabetes.[5]
Comparative Performance of Glucagon Receptor Antagonists
The landscape of non-peptide glucagon receptor antagonists has evolved significantly since the introduction of this compound. While it served as an important research tool, its relatively modest potency has been surpassed by newer compounds. The following table summarizes key performance metrics for this compound and a selection of other notable antagonists.
| Compound | Type | IC50 | Ki | Oral Bioavailability | Half-life |
| This compound | Competitive | 20 µM[6] | 9.1 µM[6] | Data not available | Data not available |
| BAY-27-9955 | Competitive | 110 nM[6] | - | Orally active[6] | 11-17 hours (rats)[6] |
| MK-0893 | Competitive | 6.6 nM[1][7] | - | Orally active | Data not available |
| L-168,049 | Non-competitive | 3.7 nM[6] | - | Orally bioavailable (rats, mice)[6] | Data not available |
| NNC 25-0926 | Competitive | - | - | 17% (rats)[4] | 90 minutes (rats)[4] |
| Adomeglivant (LY2409021) | Competitive | - | 6.66 nM[8] | Orally administered[8] | 51-59 hours[8] |
| PF-06291874 | Competitive | - | - | Orally active | ~19.7-22.7 hours[9] |
| LGD-6972 | Competitive | - | - | Orally bioavailable[10] | 39.2-58.5 hours[10] |
Advantages and Disadvantages of this compound in a Research Context
Advantages:
-
Pioneering Compound: As one of the first non-peptide antagonists, this compound has been instrumental in validating the glucagon receptor as a therapeutic target for type 2 diabetes.[1][2][3]
-
Competitive Antagonist: Its competitive mechanism of action provides a clear model for studying direct glucagon receptor blockade.[1][2][3]
Disadvantages:
-
Low Potency: Compared to newer antagonists, this compound exhibits significantly lower potency, with IC50 and Ki values in the micromolar range.[6] This necessitates higher concentrations in in vitro and in vivo studies, which can increase the risk of off-target effects.
-
Limited Pharmacokinetic Data: There is a lack of publicly available data on the oral bioavailability and half-life of this compound, hindering its translation to in vivo studies.
-
Superseded by More Potent Compounds: The field has advanced to produce antagonists with nanomolar potency and improved pharmacokinetic profiles, making them more suitable for clinical development and refined research applications.[1][6][8]
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on the characterization of similar compounds, the following are generalized protocols for key assays used to evaluate glucagon receptor antagonists.
Glucagon Receptor Binding Assay
This assay determines the affinity of a compound for the glucagon receptor.
Objective: To measure the IC50 value of an antagonist in displacing a radiolabeled ligand from the glucagon receptor.
Materials:
-
Membrane preparations from cells expressing the human glucagon receptor (e.g., CHO-hGCGR).[5]
-
Radiolabeled glucagon (e.g., [125I]-glucagon).[5]
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (high concentration of unlabeled glucagon).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radiolabeled glucagon and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit glucagon-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production.
Objective: To determine the functional potency (IC50) of an antagonist in blocking the glucagon-induced cAMP signaling cascade.
Materials:
-
Whole cells expressing the human glucagon receptor (e.g., CHO-hGCGR).[11]
-
Glucagon.
-
Test compound (e.g., this compound) at various concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[12]
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubate the cells with the phosphodiesterase inhibitor for a short period.
-
Add varying concentrations of the test compound to the cells and incubate.
-
Stimulate the cells with a fixed concentration of glucagon (typically the EC80) and incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of glucagon-stimulated cAMP production at each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Glucagon exerts its effects by binding to the glucagon receptor (GCGR), a G protein-coupled receptor (GPCR). This binding activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that promote glycogenolysis and gluconeogenesis in the liver, ultimately increasing blood glucose levels.
This compound and other competitive antagonists act by binding to the glucagon receptor and preventing the binding of glucagon, thereby inhibiting this signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. innoprot.com [innoprot.com]
- 3. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Portico [access.portico.org]
- 7. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of multiple ascending doses of the glucagon receptor antagonist PF-06291874 in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. resources.revvity.com [resources.revvity.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
